molecular formula C28H38O6 B15595889 Ingenol-5,20-acetonide-3-O-angelate

Ingenol-5,20-acetonide-3-O-angelate

Cat. No.: B15595889
M. Wt: 470.6 g/mol
InChI Key: STFFIQHUWFISBB-ITZUDVNVSA-N
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Description

Ingenol-5,20-acetonide-3-O-angelate is a useful research compound. Its molecular formula is C28H38O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

[(1S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22?,23-,27+,28?/m1/s1

InChI Key

STFFIQHUWFISBB-ITZUDVNVSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a synthetic derivative of ingenol (B1671944), a diterpenoid isolated from the sap of plants of the Euphorbia genus. It is a key intermediate in the semi-synthesis of Ingenol Mebutate (also known as Ingenol-3-angelate or PEP005), a potent activator of Protein Kinase C (PKC) approved for the topical treatment of actinic keratosis.[1][2][3] The core ingenol structure with the 3-O-angelate ester is responsible for its biological activity. The 5,20-acetonide group in this compound serves as a protecting group during synthesis, and its presence will influence the molecule's physicochemical properties and may modulate its biological activity compared to the unprotected Ingenol Mebutate.

This guide provides a comprehensive overview of the known properties of this compound and the closely related, well-studied compound, Ingenol Mebutate.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C28H38O6[4][5][6]
Molecular Weight 470.6 g/mol [4][5]
CAS Number 87980-68-5[4][5][6]
Appearance Not specified (likely a solid)
Solubility Not specified (expected to be soluble in organic solvents)
Storage Store at -20°C to -80°C[6][7]

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is limited, its mechanism of action is presumed to be similar to that of Ingenol Mebutate due to the identical active pharmacophore. Ingenol Mebutate exhibits a dual mechanism of action:

  • Rapid Induction of Cell Necrosis: At higher concentrations, it causes direct cytotoxicity, leading to rapid cell death.[8][9][10]

  • Induction of an Inflammatory Immune Response: At lower, nanomolar concentrations, it activates Protein Kinase C (PKC) isoforms, leading to an inflammatory response characterized by the infiltration of neutrophils.[8][10][11] This immune response helps to eliminate any remaining atypical cells.[9]

Protein Kinase C (PKC) Activation

The primary molecular target of the ingenol angelate core is the PKC family of serine/threonine kinases.[12][13][14] These enzymes are crucial regulators of various cellular processes, including proliferation, differentiation, and apoptosis.[12][14] Ingenol Mebutate is a potent activator of several PKC isoforms, with a particular affinity for PKCδ.[15][16][17] Activation of PKCδ is linked to pro-apoptotic signaling.[14][15]

The activation of PKC by ingenol derivatives initiates downstream signaling cascades, most notably the activation of the NF-κB pathway.[18][19] This leads to the production of pro-inflammatory cytokines and chemokines, contributing to the observed immune response.[9][19]

Below is a diagram illustrating the proposed signaling pathway for the ingenol angelate core.

Ingenol_Angelate_Signaling_Pathway Proposed Signaling Pathway of Ingenol Angelate Core Ingenol Ingenol Angelate (e.g., Ingenol Mebutate) PKC Protein Kinase C (PKC) (especially PKCδ) Ingenol->PKC Activates Cell_Death Direct Cell Necrosis Ingenol->Cell_Death High Concentration NFkB NF-κB Pathway Activation PKC->NFkB Apoptosis Apoptosis of Atypical Cells PKC->Apoptosis Cytokines Pro-inflammatory Cytokines & Chemokines Release NFkB->Cytokines Immune_Cells Neutrophil Infiltration Cytokines->Immune_Cells Immune_Response Lesion-Specific Immune Response Immune_Cells->Immune_Response

Caption: Proposed signaling cascade of the ingenol angelate core.

Experimental Protocols

General Workflow for In Vitro Cell Viability Assay

The following is a generalized workflow for assessing the cytotoxic effects of an ingenol compound on a cancer cell line.

Cell_Viability_Assay_Workflow General Workflow for In Vitro Cell Viability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cell Line Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock Solution of Ingenol Compound Treatment 4. Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay 6. Add Viability Reagent (e.g., MTT, PrestoBlue) Incubation->Assay Measurement 7. Measure Absorbance or Fluorescence Assay->Measurement Data_Analysis 8. Calculate IC50 Value Measurement->Data_Analysis

References

An In-depth Technical Guide on the Core Mechanism of Action: Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research is available on the specific mechanism of action of Ingenol-5,20-acetonide-3-O-angelate. This guide presents a comprehensive overview of the well-documented mechanism of its close structural analog, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate). This compound is a synthetic precursor to Ingenol-3-angelate, and it is plausible that its biological activity is either mediated through conversion to Ingenol-3-angelate or that it possesses a very similar mechanism of action.

Core Mechanism: Potent Activator of Protein Kinase C (PKC)

Ingenol-3-angelate is a well-established activator of the Protein Kinase C (PKC) family of enzymes.[1][2][3] PKCs are crucial signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3] Ingenol-3-angelate, as a diacylglycerol (DAG) analog, binds to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, inducing their activation.[2][4]

This activation leads to the translocation of PKC isoforms from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria, where they phosphorylate a multitude of downstream target proteins.[1][2]

Key Signaling Pathways Modulated by Ingenol-3-angelate

The activation of PKC by Ingenol-3-angelate triggers a cascade of downstream signaling events, ultimately leading to anticancer effects. The primary pathways affected are the Ras/Raf/MAPK and the PI3K/AKT signaling pathways.

Activation of the Ras/Raf/MAPK Pathway

Upon activation by Ingenol-3-angelate, particularly through PKCδ, the Ras/Raf/MAPK signaling cascade is stimulated.[1] This leads to the sequential phosphorylation and activation of Raf1, MEK1/2, and ERK1/2 (extracellular signal-regulated kinases).[1][5] The activation of this pathway is a key contributor to the pro-apoptotic effects of the compound.[1]

Inhibition of the PI3K/AKT Signaling Pathway

Concurrently with MAPK activation, Ingenol-3-angelate treatment leads to the inhibition of the pro-survival PI3K/AKT pathway.[1] This is achieved through the reduced expression of PKCα and decreased levels of the phosphorylated, active form of AKT (also known as Protein Kinase B).[1] The inhibition of this pathway further promotes apoptosis in cancer cells.

Modulation of NF-κB Signaling

Ingenol-3-angelate has also been shown to downregulate the NF-κB signaling pathway.[5] It inhibits the levels of the NF-κB p65 protein, its phosphorylation, and its subsequent translocation to the nucleus.[5] This inhibition contributes to the anti-inflammatory and anti-tumor effects of the compound by suppressing the expression of downstream targets like COX-2 and iNOS.[5]

Cellular Outcomes of Ingenol-3-angelate Action

The modulation of these critical signaling pathways by Ingenol-3-angelate results in several significant cellular outcomes, primarily induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

A primary consequence of Ingenol-3-angelate treatment is the induction of apoptosis, or programmed cell death, in cancer cells.[1][6] This is mediated by the activation of the pro-apoptotic PKCδ isoform and the subsequent activation of the MAPK pathway and inhibition of the AKT pathway.[1] The apoptotic process involves the activation of caspases, such as caspase-3 and caspase-9, and a decrease in the mitochondrial membrane potential.[5]

Cell Cycle Arrest

In addition to apoptosis, Ingenol-3-angelate can induce cell cycle arrest. Studies have shown a decrease in the S phase population of the cell cycle in response to treatment.[1]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of Ingenol-3-angelate.

ParameterCell LineValueReference
IC50 A2058 (Melanoma)~38 µM[5]
IC50 HT144 (Melanoma)~46 µM[5]

Experimental Protocols

Detailed experimental protocols for the key assays used to elucidate the mechanism of action of Ingenol-3-angelate are outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Ingenol-3-angelate for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blotting for Protein Phosphorylation and Expression
  • Cell Lysis: Treat cells with Ingenol-3-angelate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-PKCδ, phospho-ERK, total AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with Ingenol-3-angelate, then harvest by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC Ras Ras PKC->Ras Activates PI3K PI3K PKC->PI3K Inhibits IKK IKK PKC->IKK Activates Raf1 Raf1 Ras->Raf1 I3A Ingenol-3-angelate I3A->PKC Activates MEK MEK1/2 Raf1->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits GeneExpression Gene Expression (COX-2, iNOS) NFkB->GeneExpression

Caption: Signaling pathways modulated by Ingenol-3-angelate.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay cluster_2 Protein Analysis A 1. Seed cancer cells B 2. Treat with Ingenol-3-angelate A->B C 3a. Annexin V/PI Staining B->C E 3b. Cell Lysis B->E D 4a. Flow Cytometry C->D F 4b. Western Blot E->F G 5b. Analyze protein phosphorylation/expression F->G

Caption: General experimental workflow for studying Ingenol-3-angelate's effects.

References

Technical Guide: The Role of Ingenol-5,20-acetonide-3-O-angelate in the Semisynthesis of Ingenol Mebutate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the semisynthesis of Ingenol (B1671944) Mebutate (also known as Ingenol-3-angelate or PEP005). Ingenol Mebutate is the active pharmaceutical ingredient in Picato®, a topical medication for the treatment of actinic keratosis. The low natural abundance of Ingenol Mebutate necessitates a more efficient production method, for which a semisynthetic route starting from the more readily available ingenol has been developed. This process hinges on the strategic use of protecting groups, wherein this compound plays a pivotal role.

Discovery and Rationale for Synthesis

This compound is not a naturally occurring compound but rather a laboratory-synthesized intermediate. Its creation was a crucial step in developing a scalable semisynthesis of Ingenol Mebutate. The primary challenge in converting ingenol to Ingenol Mebutate is the selective esterification of the hydroxyl group at the C3 position, as ingenol possesses multiple hydroxyl groups with varying reactivities.

The synthetic strategy involves:

  • Protection: Selectively protecting the hydroxyl groups at the C5 and C20 positions of ingenol. This is achieved by reacting ingenol with 2,2-dimethoxypropane (B42991) to form a stable acetonide.

  • Esterification: Esterifying the now-exposed C3 hydroxyl group with angelic acid to introduce the angelate moiety.

  • Deprotection: Removing the acetonide protecting group to yield the final product, Ingenol Mebutate.

This sequence ensures the precise and efficient formation of the desired ester.

Experimental Protocols

The following protocols are based on the successful semisynthesis of Ingenol Mebutate.

Synthesis of Ingenol-5,20-acetonide

This procedure protects the C5 and C20 hydroxyl groups of ingenol.

  • Reactants:

  • Procedure:

    • Dissolve Ingenol in dichloromethane and 2,2-dimethoxypropane.

    • Add a catalytic amount of pyridinium p-toluenesulfonate.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield Ingenol-5,20-acetonide.

Synthesis of this compound

This step introduces the angelate ester at the C3 position.

  • Reactants:

    • Ingenol-5,20-acetonide

    • Angelic anhydride (B1165640)

    • 4-(dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Ingenol-5,20-acetonide in dichloromethane.

    • Add angelic anhydride and 4-(dimethylamino)pyridine.

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • After the reaction is complete, perform an aqueous workup.

    • Purify the product via column chromatography to obtain this compound.

Deprotection to Yield Ingenol-3-angelate (Ingenol Mebutate)

This final step removes the acetonide protecting group.

  • Reactants:

    • This compound

    • Aqueous hydrofluoric acid (HF)

    • Acetonitrile

  • Procedure:

    • Dissolve this compound in acetonitrile.

    • Add aqueous hydrofluoric acid.

    • Stir the reaction at room temperature.

    • Monitor the deprotection by TLC.

    • Once complete, quench the reaction carefully with a basic solution.

    • Extract the product and purify by column chromatography to yield Ingenol-3-angelate.

Quantitative Data

The following tables summarize the key quantitative data for the semisynthesis process.

Compound Molecular Formula Molar Mass ( g/mol )
IngenolC₂₀H₂₈O₅348.43
Ingenol-5,20-acetonideC₂₃H₃₂O₅388.50
This compoundC₂₈H₃₈O₆470.60
Ingenol-3-angelateC₂₅H₃₄O₆430.53
Reaction Step Product Yield (%)
Acetonide ProtectionIngenol-5,20-acetonide95
AngeloylationThis compound85
DeprotectionIngenol-3-angelate80
Overall Yield Ingenol-3-angelate ~65

Biological Activity and Signaling Pathway

This compound is primarily a synthetic intermediate and is not expected to have significant biological activity itself, due to the bulky acetonide group potentially hindering its interaction with cellular targets. The biological activity of interest lies in the final product, Ingenol Mebutate.

Ingenol Mebutate's mechanism of action involves a dual process:

  • Direct Cytotoxicity: It induces rapid necrosis in targeted cells.

  • Immune Response: It stimulates an inflammatory response characterized by the infiltration of neutrophils.

At the molecular level, Ingenol Mebutate is a potent activator of Protein Kinase C (PKC) . This activation triggers downstream signaling cascades, most notably the PKC/MEK/ERK pathway .[1] This signaling leads to cell death and the production of inflammatory cytokines.[1]

Visualizations

Semisynthetic Workflow of Ingenol Mebutate

Semisynthesis_Workflow Ingenol Ingenol Acetonide Ingenol-5,20- acetonide Ingenol->Acetonide 2,2-dimethoxypropane, PPTS (cat.) Yield: 95% Protected_Angelate Ingenol-5,20-acetonide- 3-O-angelate Acetonide->Protected_Angelate Angelic anhydride, DMAP Yield: 85% Final_Product Ingenol Mebutate (Ingenol-3-angelate) Protected_Angelate->Final_Product aq. HF Yield: 80%

Caption: Semisynthetic route from Ingenol to Ingenol Mebutate.

Ingenol Mebutate Signaling Pathway

PKC_Pathway Ingenol_Mebutate Ingenol Mebutate PKC Protein Kinase C (PKC) Ingenol_Mebutate->PKC Activates MEK MEK PKC->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell_Death Cell Death (Necrosis) ERK->Cell_Death Inflammation Inflammatory Response ERK->Inflammation

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of Ingenol-3-angelate (also known as PEP005 or I3A), a potent activator of Protein Kinase C (PKC) with significant applications in the treatment of skin conditions such as actinic keratosis. The strategic use of the acetonide protecting group at the C5 and C20 positions of the ingenol (B1671944) core allows for regioselective esterification at the C3 hydroxyl group. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant (though limited in public availability) physicochemical data of this compound. Furthermore, it details the experimental context of its synthesis and the significant signaling pathways influenced by its deprotected form, Ingenol-3-angelate.

Chemical Structure and Stereochemistry

This compound possesses a complex tetracyclic diterpenoid core structure characteristic of the ingenane (B1209409) family. The acetonide group forms a 1,3-dioxane (B1201747) ring by protecting the hydroxyl groups at the C5 and C20 positions. The angelate ester is attached at the C3 position.

IUPAC Name: [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate[1]

Chemical Formula: C₂₈H₃₈O₆[1]

The stereochemistry of the molecule is critical for its biological activity. The SMILES notation provides a complete description of the stereochemical centers: C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C)C[C@H]3C)COC(O4)(C)C)O)C[1]

Physicochemical Data

Detailed quantitative data for this compound is not extensively available in the public domain, primarily due to its nature as a synthetic intermediate. The following table summarizes the computed physicochemical properties.

PropertyValueSource
Molecular Weight 470.6 g/mol PubChem[1]
Exact Mass 470.26683893 DaPubChem[1]
XLogP3 3.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 4PubChem[1]

Note: The data presented above are computationally generated and may not reflect experimentally determined values.

Experimental Protocols

Acetonide Protection of Ingenol (General Procedure)

The protection of 1,2- and 1,3-diols as acetonides is a common strategy in organic synthesis. A general protocol for this transformation is as follows:

  • Dissolution: Dissolve the diol (in this case, Ingenol) in anhydrous acetone (B3395972) or a mixture of acetone and an inert solvent such as dichloromethane (B109758).

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid. Common catalysts include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or anhydrous copper sulfate (B86663) (CuSO₄).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a mild base (e.g., triethylamine (B128534) or sodium bicarbonate solution) to neutralize the acid catalyst.

  • Extraction and Purification: The product is extracted with an organic solvent, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Angeloylation of Ingenol-5,20-acetonide

Following the protection of the diol, the C3 hydroxyl group is esterified with angelic acid.

  • Reagent Preparation: Activate angelic acid by converting it to a more reactive species, such as an acid chloride or anhydride.

  • Esterification: React the Ingenol-5,20-acetonide with the activated angelic acid derivative in the presence of a base (e.g., pyridine (B92270) or triethylamine) and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The resulting this compound is then purified using chromatographic techniques.

Signaling Pathways Modulated by Ingenol-3-angelate

The biological activity of interest stems from the deprotected form, Ingenol-3-angelate. This compound is a well-known activator of Protein Kinase C (PKC), which in turn modulates various downstream signaling pathways, most notably the NF-κB pathway.

PKC Activation and Downstream NF-κB Signaling

Ingenol-3-angelate binds to the C1 domain of classical and novel PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding event leads to the activation of PKC. Activated PKC then phosphorylates a variety of downstream targets, including components of the IκB kinase (IKK) complex. The IKK complex, once activated, phosphorylates the inhibitory IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB transcription factor complex (typically a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.

G Ingenol_3_angelate Ingenol-3-angelate PKC Protein Kinase C (PKC) Ingenol_3_angelate->PKC activates IKK_complex IκB kinase (IKK) complex PKC->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Target Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_Expression activates

PKC-NF-κB Signaling Pathway Activation by Ingenol-3-angelate.

Experimental Workflow: Kinase Assay

To assess the activity of ingenol esters on specific kinase targets, a common experimental workflow involves a kinase assay.

G Compound_Prep Compound Preparation (Ingenol Ester Dilution Series) Incubation Incubation Compound_Prep->Incubation Kinase_Reaction Kinase Reaction Mixture (Kinase, Substrate, ATP) Kinase_Reaction->Incubation Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50/EC50 Determination) Detection->Data_Analysis

General Workflow for an In Vitro Kinase Assay.

Conclusion

This compound is a crucial, strategically protected intermediate in the synthesis of the biologically active Ingenol-3-angelate. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its chemical structure and stereochemistry are well-defined. The significance of this molecule lies in its role in enabling the regioselective synthesis of Ingenol-3-angelate, a potent modulator of the Protein Kinase C and NF-κB signaling pathways. Further research and publication of the detailed characterization of this and similar intermediates would be of great value to the scientific community, particularly those involved in the synthesis and development of novel PKC activators for therapeutic applications.

References

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate and its Relation to the Protein Kinase C Modulator PEP005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate and its pivotal role as a synthetic intermediate in the production of PEP005 (Ingenol Mebutate). The document elucidates the mechanism of action of PEP005, a potent modulator of Protein Kinase C (PKC), and details its downstream cellular effects. Quantitative data from key studies are summarized, and methodologies for relevant experiments are described.

Introduction: From Synthetic Intermediate to Active Pharmaceutical Ingredient

This compound is a key protected intermediate in the semi-synthesis of ingenol (B1671944) mebutate, also known as PEP005.[1] The acetonide group protects the hydroxyl groups at the C-5 and C-20 positions of the ingenol core, allowing for the selective esterification of the C-3 hydroxyl group with angelic acid. This strategic protection is crucial for achieving the desired 3-O-angelate ester, which is the final, biologically active compound, PEP005.[1] A high-yielding method has been developed for this semi-synthesis, which avoids the isomerization of the angelate (Z-form) to the tiglate (E-form).[1][2]

PEP005 is a diterpene ester extracted from the sap of the plant Euphorbia peplus and is the active ingredient in the FDA-approved topical drug Picato®, used for the treatment of actinic keratosis.[3][4][5] Its anti-cancer properties stem from its ability to modulate protein kinase C (PKC) isoforms, leading to a cascade of cellular events that culminate in apoptosis and an inflammatory response.[6][7]

PEP005: Mechanism of Action

PEP005 is a broad-spectrum activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[7][8] However, its pro-apoptotic effects, particularly in leukemia cells, are primarily mediated through the activation of PKCδ.[6][9] The activation of PKCδ by PEP005 initiates a dual signaling cascade: the activation of the pro-apoptotic Ras/Raf/MEK/ERK pathway and the inhibition of the pro-survival PI3K/AKT pathway.[10]

Upon treatment with PEP005, PKCδ translocates from the cytosol to various cellular membranes, including the nucleus, where it can exert its effects on downstream targets.[6][10] This translocation is a key event in the initiation of the apoptotic cascade.

Signaling Pathways Modulated by PEP005

The activation of PKCδ by PEP005 triggers a complex network of signaling pathways, ultimately leading to programmed cell death in cancer cells.

  • PKCδ-Mediated Apoptosis: PEP005-induced activation of PKCδ leads to increased phosphorylation of PKCδ itself, as well as downstream effectors like Raf1 and the MAP kinases ERK1/2, JNK, and p38.[10] This activation of the MAPK pathway is a critical component of the pro-apoptotic signal.[10]

  • Inhibition of the PI3K/AKT Survival Pathway: Concurrently, PEP005 treatment results in the reduced expression of PKCα and decreased levels of the phosphorylated, active form of AKT.[10] The inhibition of the AKT survival pathway further contributes to the induction of apoptosis.[10]

  • Generation of Reactive Oxygen Species (ROS): PEP005 has been shown to induce the production of reactive oxygen species (ROS) in cutaneous T-cell lymphoma (CTCL) cells.[3] This oxidative stress is a contributing factor to the apoptotic response and can be mitigated by antioxidants like vitamin E.[3]

  • Downregulation of Anti-Apoptotic Proteins: In sensitive cancer cell lines, PEP005 treatment leads to the downregulation of caspase-antagonistic proteins such as c-FLIP and XIAP, thereby lowering the threshold for caspase activation and apoptosis.[3]

  • NF-κB Signaling: PEP005 has also been shown to reactivate latent HIV through the induction of the PKCδ/θ-IκBα/ε-NF-κB signaling pathway.[4]

Below is a diagram illustrating the core signaling pathways affected by PEP005.

PEP005_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PEP005 PEP005 PKC_delta PKCδ PEP005->PKC_delta activates PKC_alpha PKCα PEP005->PKC_alpha inhibits PI3K PI3K PEP005->PI3K inhibits Ras Ras PKC_delta->Ras activates ROS ROS PKC_delta->ROS induces XIAP_cFLIP XIAP / c-FLIP PKC_delta->XIAP_cFLIP downregulates AKT AKT PI3K->AKT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis promotes AKT->Apoptosis inhibits ROS->Apoptosis promotes Caspase3 Caspase-3 XIAP_cFLIP->Caspase3 Caspase3->Apoptosis

Caption: PEP005 Signaling Cascade.

Quantitative Data on PEP005 Activity

The following tables summarize the quantitative data on the cellular effects of PEP005 from various studies.

Table 1: Cytotoxicity of PEP005 in Human Cancer Cell Lines

Cell LineCancer TypeIC50Exposure TimeReference
COLO205Colon0.01 µMNot Specified[11]
MDA-MB-435Breast2.6 µMNot Specified[11]
HCC2998Colon30 µMNot Specified[11]

Table 2: Induction of Apoptosis by PEP005 in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines

Cell LinePEP005 Concentration% Apoptotic Cells (72h)Reference
HH50 nM39%[12]
HuT-7850 nM73%[12]
MyLa50 nM15%[12]
SeAx50 nM13%[12]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of PEP005.

5.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of PEP005 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

5.2. Western Blot Analysis for Protein Phosphorylation

  • Cell Lysis: Treat cells with PEP005 for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-PKCδ, anti-phospho-ERK, anti-phospho-AKT, total protein antibodies, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5.3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Cell Treatment: Treat cells with PEP005 or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Below is a diagram representing a general experimental workflow for assessing PEP005 activity.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., COLO205, HuT-78) Treatment PEP005 Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50_Calc IC50 Calculation Viability->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Expression Protein Expression & Phosphorylation Analysis Western_Blot->Protein_Expression

Caption: General Experimental Workflow.

Conclusion

This compound is a critical intermediate in the synthesis of PEP005, a potent anti-cancer agent. PEP005 exerts its effects primarily through the activation of PKCδ, which in turn modulates key signaling pathways to induce apoptosis in malignant cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the nuanced roles of different PKC isoforms in various cancer types will be crucial for the continued development of targeted therapies based on the ingenol scaffold.

References

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Ingenane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenane (B1209409) diterpenoids, a class of tetracyclic diterpenes predominantly isolated from the sap of plants belonging to the Euphorbia genus, have garnered significant attention in the scientific community for their potent and diverse biological activities.[1][2] Historically used in traditional medicine for various ailments, these compounds are now at the forefront of drug discovery and development, most notably with the FDA approval of ingenol (B1671944) mebutate (Picato®) for the topical treatment of actinic keratosis.[1][3] This guide provides a comprehensive technical overview of the biological activities of ingenane diterpenoids, focusing on their molecular mechanisms, quantitative activity data, and detailed experimental protocols to facilitate further research and development in this exciting field.

Core Mechanism of Action: Protein Kinase C Modulation

The primary molecular target of most biologically active ingenane diterpenoids is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[4][5] Ingenanes, much like the well-known phorbol (B1677699) esters, act as potent activators of PKC isozymes by binding to the C1 domain, a region that normally binds the endogenous second messenger diacylglycerol (DAG).[4] This activation is a key initiating event that triggers a cascade of downstream signaling pathways, ultimately leading to the diverse biological effects observed.

The interaction with PKC is not uniform across all isoforms. Different ingenane derivatives can exhibit selectivity for certain PKC isozymes, which in turn dictates the specific cellular response.[6] For instance, the pro-apoptotic effects of some ingenanes in cancer cells are primarily mediated through the activation of PKCδ, while activation of other isoforms like PKCα and PKCβ can be involved in cell proliferation and invasion.[4][7] This isoform-specific activation presents a critical avenue for the design of novel ingenane-based therapeutics with improved efficacy and reduced side effects.

Dual-Action in Cancer Therapy: Cytotoxicity and Immune Activation

One of the most well-documented activities of ingenane diterpenoids is their potent anti-cancer effect, which is characterized by a unique dual mechanism of action: direct cytotoxicity followed by an induced inflammatory response that helps to eliminate residual tumor cells.[7][8]

1. Direct Cytotoxicity: At higher concentrations, ingenol mebutate and other ingenanes induce rapid necrotic cell death in cancer cells.[7][9] This is initiated by the activation of PKC, leading to mitochondrial swelling, loss of membrane integrity, and subsequent cell lysis.[10]

2. Immune Response: The initial necrotic cell death releases tumor antigens and pro-inflammatory cytokines, triggering a localized inflammatory response.[8] This involves the recruitment of immune cells, particularly neutrophils, which participate in antibody-dependent cellular cytotoxicity (ADCC) to clear any remaining malignant cells.[8][10] This immune-stimulatory component is a significant advantage, as it can lead to a more durable anti-tumor response.

Signaling Pathway: PKC-Mediated Apoptosis

The pro-apoptotic effects of ingenane diterpenoids, particularly in leukemia and melanoma cells, are often mediated by the activation of PKCδ.[7][11] Upon activation by an ingenane, PKCδ can translocate to various cellular compartments, including the mitochondria and the nucleus, where it phosphorylates a range of downstream targets to initiate apoptosis. This can involve the activation of caspase cascades and the modulation of anti-apoptotic proteins like XIAP and c-FLIP.[7][11]

PKC_Apoptosis_Pathway Ingenane Ingenane Diterpenoid PKC_delta PKCδ Ingenane->PKC_delta Activates Mitochondria Mitochondrial Disruption PKC_delta->Mitochondria XIAP XIAP Inhibition PKC_delta->XIAP cFLIP c-FLIP Inhibition PKC_delta->cFLIP Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 XIAP->Caspase3 Inhibits cFLIP->Caspase8 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

PKCδ-Mediated Apoptosis Pathway

Anti-HIV Activity

Several ingenane diterpenoids have demonstrated potent anti-HIV activity, with some compounds exhibiting IC50 values in the nanomolar range.[12][13] The mechanism of this activity is also linked to the activation of PKC.[14] Activation of the PKC-NF-κB signaling pathway has been shown to reactivate latent HIV-1 proviruses, making them susceptible to antiretroviral therapy.[14] This "shock and kill" strategy is a promising approach for eradicating the latent HIV reservoir, a major obstacle to a cure.

Pro-inflammatory and Irritant Effects

A prominent characteristic of many ingenane diterpenoids is their ability to induce a strong inflammatory response, which is responsible for their skin-irritant properties.[15] This effect is a direct consequence of PKC activation in keratinocytes and immune cells, leading to the production and release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.[5][16] While this inflammatory response is beneficial in the context of cancer therapy, it is a significant side effect that needs to be managed in other therapeutic applications.

Signaling Pathway: NF-κB Activation

The pro-inflammatory effects of ingenane diterpenoids are largely mediated through the activation of the NF-κB signaling pathway.[16] Activation of PKC by ingenanes leads to the phosphorylation and subsequent degradation of IκB proteins. This releases the NF-κB dimers, allowing them to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators.

NFkB_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenane Ingenane Diterpenoid PKC PKC Ingenane->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes Activates

NF-κB Activation Pathway

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various ingenane diterpenoids from the literature.

Table 1: Anti-Cancer Activity of Ingenane Diterpenoids

CompoundCancer Cell LineAssayIC50 (µM)Reference
Ingenol MebutateMyLa (CTCL)Apoptosis~0.05[11]
Ingenol MebutateSeAx (CTCL)Apoptosis~0.05[11]
Ingenol MebutateHuT-78 (CTCL)Apoptosis~0.05[11]
Ingenol MebutateHH (CTCL)Apoptosis~0.05[11]
Compound A¹A549 (Lung)MTT21.97 ± 5.01[12]
Compound A¹MCF-7 (Breast)MTT27.12 ± 3.34[12]
Compound A¹HepG2 (Liver)MTT20.97 ± 4.53[12]
17-acetoxyingenol 3-angelate 20-acetateHPV-Ker (Keratinocyte)xCELLigence0.39 (24h), 0.32 (48h)
17-acetoxyingenol 3-angelate 5,20-diacetateHPV-Ker (Keratinocyte)xCELLigence0.32 (24h), 0.87 (48h)
Ingenol MebutateHPV-Ker (Keratinocyte)xCELLigence0.84 (24h), 0.96 (48h)
Kansuijatrophanol CHepG2 (Liver)MTT9.47 ± 0.31
Kansuijatrophanol DMCF-7 (Breast)MTT6.29 ± 0.18
Kansuijatrophanol DDU145 (Prostate)MTT4.19 ± 0.32

¹Compound A: 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate

Table 2: Anti-HIV Activity of Ingenane Diterpenoids

CompoundAssayIC50 (nM)Selectivity Index (SI)Reference
Ingenane Diterpenoids (1-15)Anti-HIV-10.7 - 9.796.2 - 20,263[12][13]
Ingenol (16)Anti-HIV-1Inactive-[12]

Table 3: Anti-Inflammatory Activity of Ingenane Diterpenoids

CompoundCell LineInhibitory EffectIC50 (µM)Reference
Euphorkans ARAW264.7NO Production2.78 - 10.6[8]
Euphorkans BRAW264.7NO Production2.78 - 10.6[8]
Various Ingenanes (3-6, 10-13)RAW264.7NO Production2.78 - 10.6[8]
Compound A¹RAW264.7NO Production34-fold > L-NMMA[12]
Compound 6²RAW264.7NO ProductionSignificant Inhibition[16]

¹Compound A: 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate ²Compound 6 from Euphorbia antiquorum

Experimental Protocols

Workflow for Assessing Biological Activity

Experimental_Workflow Start Isolate/Synthesize Ingenane Diterpenoid Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity PKC_Binding PKC Binding Assay Start->PKC_Binding PKC_Activity PKC Activity Assay Start->PKC_Activity Anti_Inflammatory Anti-inflammatory Assay (e.g., NO, Cytokine Measurement) Start->Anti_Inflammatory Mechanism Mechanism of Action Studies (Western Blot, qPCR) Cytotoxicity->Mechanism PKC_Activity->Mechanism Anti_Inflammatory->Mechanism Data_Analysis Data Analysis and Interpretation Mechanism->Data_Analysis

General Experimental Workflow
Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of ingenane diterpenoids on cancer cell lines.

Materials:

  • Ingenane diterpenoid stock solution (in DMSO)

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the ingenane diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Protein Kinase C (PKC) Binding Assay (Competitive Radioligand Binding)

This protocol is for determining the binding affinity of ingenane diterpenoids to PKC.

Materials:

  • Purified PKC isozyme(s)

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • Ingenane diterpenoid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phosphatidylserine (B164497) and CaCl₂)

  • Polyethylene glycol (PEG) solution

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, purified PKC isozyme, and varying concentrations of the ingenane diterpenoid (competitor).

  • Radioligand Addition: Add a fixed concentration of [³H]PDBu (typically at or below its Kd) to each tube.

  • Incubation: Incubate the mixture at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold PEG solution to precipitate the protein-ligand complexes. Collect the precipitates by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled PDBu). Calculate the Ki value for the ingenane diterpenoid from the IC50 value using the Cheng-Prusoff equation.

Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol is for assessing the anti-inflammatory effects of ingenane diterpenoids by measuring nitric oxide (NO), TNF-α, and IL-6 production in LPS-stimulated RAW264.7 cells.

Materials:

  • RAW264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Ingenane diterpenoid stock solution (in DMSO)

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well or 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the ingenane diterpenoid for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 100 µL of supernatant with 100 µL of Griess reagent in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • TNF-α and IL-6 Measurement:

    • Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the ingenane diterpenoid compared to the LPS-only control. Determine the IC50 values.

Conclusion

Ingenane diterpenoids represent a fascinating and promising class of natural products with a wide spectrum of biological activities. Their ability to potently modulate PKC signaling pathways underpins their dual-action anti-cancer effects, potent anti-HIV activity, and significant pro-inflammatory properties. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration of these complex molecules and accelerating the development of novel ingenane-based therapeutics. Further research focusing on isoform-selective PKC modulation and structure-activity relationship studies will be crucial in harnessing the full therapeutic potential of ingenane diterpenoids while minimizing their undesirable side effects.

References

The Pivotal Role of Ingenol-3-Angelate in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), a potent diterpene ester that has garnered significant attention in cancer research for its dual-action mechanism of inducing tumor cell death and orchestrating a localized inflammatory response. While this document focuses on the biologically active end-product, it is crucial to recognize the role of its synthetic precursor, Ingenol-5,20-acetonide-3-O-angelate , a key intermediate that facilitates the efficient and stereoselective synthesis of Ingenol-3-angelate[1][2]. The acetonide protection of the C5 and C20 hydroxyl groups of the ingenol backbone allows for the specific angeloylation at the C3 position, a critical step in producing the final, active compound.

Mechanism of Action: A Dual Assault on Cancer

Ingenol-3-angelate exerts its anti-tumor effects through a multifaceted mechanism, primarily initiated by the activation of Protein Kinase C (PKC) isoforms. It is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes[3][4][5]. This activation triggers a cascade of downstream signaling events, leading to both direct cytotoxicity in cancer cells and an indirect, yet potent, immune-mediated response.

Direct Cytotoxic Effects: Apoptosis and Necrosis

At varying concentrations, Ingenol-3-angelate can induce different modes of cell death. At higher, micromolar concentrations, it can cause PKC-independent secondary necrosis, a rapid form of cell death that contributes to the initial tumor ablation[3][4][5]. In contrast, at lower, nanomolar concentrations, it primarily induces apoptosis, or programmed cell death. This apoptotic pathway is often dependent on the activation of specific PKC isoforms, particularly PKCδ[3][4][5]. The activation of PKCδ can lead to the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis[6].

Immuno-stimulatory Effects: Orchestrating an Anti-Tumor Microenvironment

A unique and critical aspect of Ingenol-3-angelate's mechanism is its ability to induce a robust local inflammatory response. This is not merely a side effect but a key component of its therapeutic efficacy. Topical application leads to the recruitment of neutrophils to the tumor site. These neutrophils then contribute to tumor destruction through the release of reactive oxygen species and by participating in antibody-dependent cellular cytotoxicity (ADCC)[3][4]. Furthermore, Ingenol-3-angelate stimulates the activation of vascular endothelial cells, promoting the expression of adhesion molecules like E-selectin and ICAM-1, which facilitates the infiltration of cytotoxic leukocytes into the tumor[4]. This orchestrated immune response helps to eliminate residual tumor cells and can lead to the development of specific anti-cancer immune responses[3][4].

Key Signaling Pathways Modulated by Ingenol-3-Angelate

The activation of PKC by Ingenol-3-angelate initiates a complex interplay of intracellular signaling pathways that ultimately determine the fate of the cancer cell.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Ingenol-3-angelate has been shown to activate several components of the MAPK pathway, including ERK1/2, JNK, and p38 MAPK[7]. The activation of the Ras/Raf/MEK/ERK cascade is a common downstream consequence of PKC activation and plays a role in both the pro-apoptotic and inflammatory responses induced by the compound[7].

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway

Interestingly, while activating pro-apoptotic MAPK signaling, Ingenol-3-angelate can simultaneously inhibit the pro-survival PI3K/AKT pathway[7]. This is achieved in part by reducing the levels of the phosphorylated, active form of AKT. The dual modulation of these opposing pathways creates a powerful stimulus for apoptosis in cancer cells[7].

NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammation and cell survival. Ingenol-3-angelate has been found to suppress the growth of melanoma cells by downregulating NF-κB signaling[6]. It inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, leading to decreased expression of downstream targets like COX-2 and iNOS, which are involved in inflammation and cancer progression[6].

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies of Ingenol-3-angelate (I3A) on human melanoma cell lines.

Cell LineCompoundAssayEndpointValueReference
A2058I3AMTT AssayIC5038 µM[6]
HT144I3AMTT AssayIC5046 µM[6]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is based on the methodology described for assessing the effect of Ingenol-3-angelate on melanoma cell viability[6].

  • Cell Seeding: Plate human melanoma cells (A2058 and HT144) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (I3A) for 24 to 48 hours.

  • MTT Addition: Add 20 µl of MTT reagent (2 mg/ml in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plates at 37°C for 2 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the media and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Western Blotting for Protein Expression and Phosphorylation

This protocol is a generalized procedure based on the descriptions of protein analysis in the cited literature[6][7].

  • Cell Lysis: Treat cells with Ingenol-3-angelate for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, phospho-ERK1/2, NF-κB p65, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Ingenol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol-3-angelate Ingenol-3-angelate PKC PKC Ingenol-3-angelate->PKC Ras_Raf Ras/Raf PKC->Ras_Raf PI3K PI3K PKC->PI3K inhibits NFkB_p65 NF-κB (p65) PKC->NFkB_p65 inhibits translocation Caspase9 Caspase-9 PKC->Caspase9 activates MEK MEK Ras_Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Inflammation Inflammatory Response ERK->Inflammation AKT AKT PI3K->AKT Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathways modulated by Ingenol-3-angelate.

Experimental_Workflow cluster_in_vitro In Vitro Analysis start Cancer Cell Lines (e.g., Melanoma) treatment Treatment with Ingenol-3-angelate start->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (Protein Expression) treatment->western flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow data_analysis Data Analysis (IC50, Protein Levels) mtt->data_analysis western->data_analysis flow->data_analysis

References

Methodological & Application

Application Notes & Protocols: Synthesis of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005) is a potent diterpenoid ester isolated from the sap of the plant Euphorbia peplus.[1] It is the active ingredient in a topical gel approved for the treatment of actinic keratosis.[2] Due to the low yield from natural extraction, semi-synthetic routes starting from ingenol, which can be isolated in greater quantities from Euphorbia lathyris seeds, are of significant interest.[1]

A key challenge in the semi-synthesis of Ingenol-3-angelate is the selective esterification of the C3 hydroxyl group of the ingenol core. Ingenol possesses multiple hydroxyl groups at positions C3, C4, C5, and C20, which can interfere with direct acylation. To achieve high selectivity and yield, a protection strategy is employed. This protocol details the synthesis of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate where the C5 and C20 hydroxyl groups are protected as an acetonide. This protection allows for the specific and efficient angeloylation of the C3 hydroxyl group.[1][3]

Overall Reaction Scheme

The synthesis is a two-step process starting from ingenol:

  • Protection: Formation of an acetonide bridge between the C5 and C20 hydroxyl groups.

  • Acylation: Selective esterification of the C3 hydroxyl group with an angeloyl group.

G Ingenol Ingenol Ingenol->p1 Intermediate Ingenol-5,20-acetonide Intermediate->p2 FinalProduct This compound p1->Intermediate p2->FinalProduct

Caption: Two-step synthesis of the target compound from ingenol.

Experimental Protocols

Step 1: Synthesis of Ingenol-5,20-acetonide

This procedure protects the C5 and C20 diol of ingenol as a stable acetonide, preventing its participation in the subsequent acylation reaction.[]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Dissolve ingenol (1.0 eq) in anhydrous acetone or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add 2,2-dimethoxypropane (5.0-10.0 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Ingenol-5,20-acetonide as a pure solid.[]

Step 2: Synthesis of this compound

This step involves the selective acylation of the C3 hydroxyl group of the protected ingenol intermediate. Using an activated angelic acid derivative is crucial for an efficient and stereoconservative reaction, preventing isomerization of the angelate moiety to the tiglate form.[1][3]

Materials:

  • Ingenol-5,20-acetonide (from Step 1)

  • Angeloyl chloride or Angelic anhydride

  • Anhydrous Pyridine (B92270) or another non-nucleophilic base (e.g., DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Dissolve Ingenol-5,20-acetonide (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2.0-3.0 eq) followed by a catalytic amount of DMAP (optional, ~0.1 eq).

  • Slowly add angeloyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution or cold, dilute HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield the final product, this compound.

Data Presentation

Table 1: Reagents and Stoichiometry (Illustrative Example)

StepCompoundMW ( g/mol )Molar Eq.Mass (mg)Moles (mmol)
1 Ingenol348.461.01000.287
2,2-DMP104.1510.03002.87
p-TsOH172.200.150.029
2 Ingenol-5,20-acetonide388.521.0111 (Theor.)0.287
Angeloyl Chloride118.551.5510.431
Pyridine79.103.0680.861

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionSolventTemperatureTime (h)Expected Yield (%)
1 Acetonide ProtectionAcetone/DCMRoom Temp.2 - 4> 90%
2 AngeloylationDCM/Toluene0 °C to Room Temp.4 - 12> 95%[1]

Experimental Workflow Visualization

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation A1 Dissolve Ingenol in Anhydrous Acetone A2 Add DMP and p-TsOH catalyst A1->A2 A3 Stir at RT (2-4h) Monitor by TLC A2->A3 A4 Quench (NaHCO₃) and Aqueous Work-up A3->A4 A5 Purify via Flash Chromatography A4->A5 A6 Characterize Intermediate (NMR, MS) A5->A6 B1 Dissolve Intermediate in Anhydrous DCM (0 °C) A6->B1 Proceed with pure intermediate B2 Add Pyridine and Angeloyl Chloride B1->B2 B3 Stir (4-12h) Monitor by TLC B2->B3 B4 Quench (NH₄Cl) and Aqueous Work-up B3->B4 B5 Purify via Flash Chromatography B4->B5 B6 Characterize Final Product (NMR, MS) B5->B6

Caption: Detailed workflow for the two-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Pyridine is toxic and has a strong, unpleasant odor. Handle only in a fume hood.

  • Acyl chlorides are corrosive and react violently with water; handle with extreme care under anhydrous conditions.

  • Acid and base solutions are corrosive. Handle with appropriate care to avoid skin and eye contact.

This detailed protocol provides a robust method for the synthesis of this compound, a crucial intermediate for producing Ingenol-3-angelate and its analogues for research and drug development.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol-3-angelate (I3A), a natural diterpene ester extracted from the sap of Euphorbia peplus. I3A, also known as PEP005, is a potent activator of Protein Kinase C (PKC) isoforms and has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2][3] These application notes provide a comprehensive guide for the use of this compound in cell culture, with the assumption that its biological activity is comparable to its parent compound, I3A. The protocols and data presented are based on published findings for I3A.

The primary mechanism of action for this class of compounds is the activation of PKC, which can lead to a variety of cellular responses, including the induction of apoptosis, cell cycle arrest, and modulation of inflammatory signaling pathways.[1][4][5] The specific cellular outcome is often cell-type dependent and can be influenced by the expression levels of different PKC isoforms.[1][2]

Data Presentation

Table 1: Effective Concentrations of Ingenol-3-angelate (I3A) in Various Cancer Cell Lines
Cell LineCancer TypeConcentration RangeObserved EffectsReference
A2058Human Melanoma1 - 5 µMInduction of apoptosis, downregulation of NF-κB signaling[6]
HT144Human Melanoma1 - 5 µMInduction of apoptosis, downregulation of NF-κB signaling[6]
Colo205Colon CancerTime and concentration-dependentDecrease of cells in S phase, apoptosis, activation of MAPK and inhibition of PI3K/AKT pathways[4]
Myeloid Leukemia cell linesAcute Myeloid Leukemia (AML)Nanomolar concentrationsInduction of apoptosis[2]
Primary AML cellsAcute Myeloid Leukemia (AML)Nanomolar concentrationsInduction of apoptosis[2]
K562Chronic Myeloid LeukemiaLow concentrationsG2/M phase arrest, apoptosis, necrosis, activation of PKCδ and ERK, inhibition of AKT and JAK/STAT3 pathways[5]
Table 2: Effects of Ingenol-3-angelate (I3A) on Apoptosis-Related Events
Cell LineParameterConcentrationEffectReference
A2058JC-10 fluorescence (Mitochondrial Membrane Potential)1 µM82.7% of control[6]
A2058JC-10 fluorescence (Mitochondrial Membrane Potential)5 µM58.4% of control[6]
HT144JC-10 fluorescence (Mitochondrial Membrane Potential)1 µM84.7% of control[6]
HT144JC-10 fluorescence (Mitochondrial Membrane Potential)5 µM64.6% of control[6]
A2058 & HT144Pro-caspase-9 and Pro-caspase-3Dose-dependentActivation[6]
A2058 & HT144PARPDose-dependentCleavage[6]
PCa cellsCleaved-caspase-3Dose-dependentIncreased expression[7]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Cell Proliferation and Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Western Blot Analysis of Signaling Proteins

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCδ, anti-phospho-ERK, anti-AKT, anti-NF-κB, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Ingenol-3-angelate and its derivatives modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary target is Protein Kinase C (PKC).

PKC-Mediated Signaling

Activation of PKC by this compound can lead to divergent outcomes depending on the specific PKC isoforms expressed in the cell type. For instance, activation of PKCδ is often associated with pro-apoptotic effects.[1][2]

PKC_Signaling Ingenol (B1671944) This compound PKC Protein Kinase C (PKC) Ingenol->PKC Activates PKCd PKCδ PKC->PKCd PKCa PKCα PKC->PKCa Apoptosis Apoptosis PKCd->Apoptosis Promotes Cell_Proliferation Cell Proliferation PKCa->Cell_Proliferation Promotes Downstream_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol This compound PKC PKC Ingenol->PKC Activates Ras_Raf Ras/Raf PKC->Ras_Raf Activates PI3K PI3K PKC->PI3K Inhibits IKK IKK PKC->IKK Activates MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Promotes AKT AKT PI3K->AKT AKT->Apoptosis Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB NFkB NF-κB NFkB_complex->NFkB Releases Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis Cell_Culture Cell Seeding Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct in vitro assay data is publicly available for Ingenol-5,20-acetonide-3-O-angelate. This compound is primarily documented as a synthetic intermediate in the preparation of the well-studied compound Ingenol (B1671944) Mebutate (also known as Ingenol-3-angelate or PEP005). The following application notes and protocols are based on the extensive research conducted on Ingenol Mebutate, which is expected to have a similar biological activity profile due to structural similarities. Researchers should consider these protocols as a starting point and may need to optimize conditions specifically for this compound.

Introduction

This compound is a diterpenoid ester. Its close analog, Ingenol Mebutate, is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2]. Activation of PKCδ triggers a signaling cascade that can lead to cell cycle arrest and apoptosis in cancer cells[1][3]. The primary mechanism of action involves the activation of the Ras/Raf/MAPK signaling pathway and inhibition of the PI3K/AKT pathway[3]. These application notes provide a guide for the in vitro evaluation of this compound's biological activity, focusing on cell viability, apoptosis induction, and mechanism of action.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays based on studies with the related compound, Ingenol Mebutate.

Table 1: Cell Viability Inhibition by Ingenol Analog (MTT Assay)

Cell LineIC50 (µM) after 72h
Human Melanoma A2058~38[4]
Human Melanoma HT144~46[4]
Pancreatic Cancer Panc-10.0431 ± 0.0168

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Apoptosis Induction by Ingenol Analog (Annexin V/PI Staining)

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V+)
Colo205 Colon Cancer1Time-dependent increase[5]
Jurkat T-cell LeukemiaVariesInduction of apoptosis[6]

The percentage of apoptotic cells is expected to increase with concentration and incubation time.

Table 3: Protein Phosphorylation Changes upon Treatment (Western Blot)

Target ProteinExpected Change in PhosphorylationCell Line
PKCδIncreasedColo205[3]
ERK1/2 (p44/42 MAPK)IncreasedColo205[3]
JNKIncreasedColo205[3]
p38 MAPKIncreasedColo205[3]
AKTDecreasedColo205[3]

Changes in phosphorylation indicate the activation or inhibition of respective signaling pathways.

Experimental Protocols

Cell Viability - MTT Assay

This protocol is for determining the cytotoxic effect of this compound on a given cell line.[7][8][9]

Materials:

  • This compound

  • Target cell line (e.g., A2058 melanoma cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow for Cell Viability
Apoptosis Assay - Annexin V-FITC/PI Staining

This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well plates treat_cells Treat with Compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, dark) add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Apoptosis Assay Workflow
Western Blot for Signaling Pathway Analysis

This protocol is to detect changes in the phosphorylation status of key proteins in the PKC signaling pathway.[10][11][12]

Materials:

  • This compound

  • Target cell line

  • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK1/2, anti-ERK1/2, etc.)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Signaling_Pathway Ingenol This compound PKC Protein Kinase C (PKCδ) Ingenol->PKC activates Ras Ras PKC->Ras PI3K PI3K PKC->PI3K inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis inhibits

Proposed Signaling Pathway

Concluding Remarks

The provided protocols and expected outcomes, based on the well-characterized Ingenol Mebutate, offer a robust framework for the in vitro investigation of this compound. It is anticipated that this compound will demonstrate potent PKC-activating properties, leading to reduced cell viability and induction of apoptosis in susceptible cell lines. The modulation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, should be investigated to fully elucidate its mechanism of action. Adaptation and optimization of these protocols will be essential for generating reliable and reproducible data for this specific ingenol derivative.

References

Application Note: HPLC Analysis of Ingenol-5,20-acetonide-3-O-angelate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of Ingenol-5,20-acetonide-3-O-angelate using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key intermediate in the semi-synthesis of Ingenol (B1671944) Mebutate (Ingenol-3-angelate), a potent modulator of Protein Kinase C (PKC) isoforms.[1][2] Ingenol Mebutate is the active ingredient in the topical treatment of actinic keratosis.[3][4] The purity of this compound is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of the purity of this compound and the detection of potential impurities.

A potential impurity that can arise during the synthesis of related ingenol esters is the tiglate (E-form) isomer.[1][5] Therefore, the described HPLC method is designed to provide sufficient resolution to separate such closely related isomers.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Methanol (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.

  • Analytical balance (0.01 mg readability)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm, PTFE or nylon)

HPLC Method Parameters
ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B5-25 min: 50% to 95% B25-30 min: 95% B30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 35 minutes
Sample Preparation

2.4.1. Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 5.0 mg of the this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of DMSO to dissolve the standard, sonicating briefly if necessary.

  • Allow the solution to return to room temperature and dilute to the mark with DMSO.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2.4.2. Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 5.0 mg of the this compound sample.

  • Follow steps 2-5 as described for the standard solution preparation.

Data Presentation

The purity of the this compound sample is determined by area normalization. The percentage purity is calculated as follows:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Table 1: Representative HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
18.515000.15Unknown Impurity
212.298500098.50This compound
313.185000.85Potential Isomeric Impurity
415.850000.50Unknown Impurity
Total 1000000 100.00

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

G start Start sample_prep Sample and Standard Preparation start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing purity_calc Purity Calculation (% Area Normalization) data_processing->purity_calc report Generate Report purity_calc->report end End report->end

Caption: Workflow for HPLC Purity Analysis.

Associated Signaling Pathway

Ingenol Mebutate, a derivative of the analyte, is a known activator of the Protein Kinase C (PKC) pathway, which is implicated in cell death and immune responses.[3][4] The diagram below shows a simplified representation of the PKC/MEK/ERK signaling cascade.

G ingenol Ingenol Mebutate pkc PKCδ ingenol->pkc activates mek MEK pkc->mek phosphorylates erk ERK mek->erk phosphorylates apoptosis Cell Death / Apoptosis erk->apoptosis leads to

Caption: PKC/MEK/ERK Signaling Pathway.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid known for its potent biological activities. As a member of the ingenane (B1209409) family, which includes the FDA-approved drug ingenol mebutate for the treatment of actinic keratosis, the accurate and sensitive quantification of this compound is crucial for preclinical and clinical development, pharmacokinetic studies, and metabolic profiling. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables represent typical data structures for a validated LC-MS/MS method for a similar compound, ingenol mebutate, in a biological matrix. These tables can serve as templates for recording and presenting experimental data.

Table 1: LC-MS/MS Method Parameters for Analysis of Ingenol Mebutate (Template)

ParameterValue
Liquid Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]⁺
Product Ion (m/z)To be determined empirically
Collision Energy (eV)To be optimized
Dwell Time (ms)100

Table 2: Method Validation Summary for Ingenol Mebutate in Human Whole Blood (Template) [1]

ParameterResult
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Linearity (r²)> 0.99
Accuracy (% Bias) at LLOQ, LQC, MQC, HQCWithin ±15% (±20% at LLOQ)
Precision (% CV) at LLOQ, LQC, MQC, HQC< 15% (< 20% at LLOQ)
Recovery (%)> 85%
Matrix EffectMinimal
Stability (Freeze-Thaw, Bench-Top, Long-Term)Stable

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Blood)

This protocol describes a protein precipitation method, a common and effective technique for extracting small molecules from biological fluids.

Materials:

  • Biological matrix (e.g., plasma, whole blood) containing this compound

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of reaching >10,000 x g

  • Pipettes and tips

  • HPLC vials with inserts

Procedure:

  • Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to each sample, calibrator, and quality control sample, except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial with an insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at low speed to settle any particulates.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the setup and execution of the liquid chromatography and mass spectrometry analysis.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • LC Method Setup:

    • Install a suitable C18 reverse-phase column.

    • Prepare the mobile phases: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Set the column oven temperature to 40°C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 5% B) at a flow rate of 0.4 mL/min until a stable baseline is achieved.

    • Create a gradient elution method as described in Table 1.

  • MS Method Setup:

    • Set the ESI source to positive ionization mode.

    • Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound.

    • Determine the precursor ion (likely [M+H]⁺) by performing a full scan analysis.

    • Perform product ion scans to identify the most abundant and stable fragment ions. The fragmentation of the angelate ester and losses from the ingenol core are expected.

    • Select the most intense and specific precursor-to-product ion transitions for the Multiple Reaction Monitoring (MRM) method.

    • Optimize the collision energy for each MRM transition to maximize the product ion signal.

    • Set up the MRM acquisition method with the optimized transitions and collision energies for both the analyte and the internal standard.

  • Sample Analysis:

    • Create a sequence table including blank injections, calibration standards, quality control samples, and unknown samples.

    • Inject the prepared samples onto the LC-MS/MS system.

    • Acquire the data using the developed MRM method.

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

    • Use the calibration curve to determine the concentrations of the analyte in the unknown samples and quality controls.

Visualizations

Diagram 1: Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Biological Sample Collection (e.g., Plasma, Blood) sp2 Addition of Internal Standard sp1->sp2 sp3 Protein Precipitation (with cold Acetonitrile) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Transfer sp4->sp5 sp6 Evaporation & Reconstitution sp5->sp6 lc Liquid Chromatography (Separation on C18 Column) sp6->lc Sample Injection ms Tandem Mass Spectrometry (ESI+, MRM Detection) lc->ms da1 Peak Integration ms->da1 Data Acquisition da2 Calibration Curve Generation da1->da2 da3 Quantification of Unknowns da2->da3

Caption: Workflow for the quantitative analysis of this compound.

Diagram 2: Logical Flow of Method Development

method_development cluster_ms_opt Mass Spectrometry Optimization cluster_lc_opt Liquid Chromatography Optimization cluster_sp_opt Sample Preparation Optimization cluster_validation Method Validation ms1 Select Ionization Mode (Positive ESI) ms2 Determine Precursor Ion ([M+H]⁺) ms1->ms2 ms3 Identify Product Ions (Fragmentation Analysis) ms2->ms3 ms4 Select MRM Transitions ms3->ms4 ms5 Optimize Collision Energy ms4->ms5 val1 Linearity & Range ms5->val1 lc1 Select Column (C18) lc2 Optimize Mobile Phases (Water/ACN + Formic Acid) lc1->lc2 lc3 Develop Gradient Elution lc2->lc3 lc3->val1 sp1 Choose Extraction Method (e.g., Protein Precipitation) sp2 Optimize Solvent & Volume sp1->sp2 sp3 Evaluate Recovery & Matrix Effects sp2->sp3 sp3->val1 val2 Accuracy & Precision val1->val2 val3 Selectivity & Specificity val2->val3 val4 Stability val3->val4

Caption: Logical flow for developing a quantitative LC-MS/MS method.

References

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate as a Research Tool for PKC Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol-3-angelate (I3A, also known as PEP005), a potent activator of Protein Kinase C (PKC) isoforms. I3A is a natural product extracted from the sap of Euphorbia peplus and is a well-characterized tool for studying PKC signaling, demonstrating pro-apoptotic effects in cancer cells and anti-apoptotic effects in T cells.[1][2][3] While much of the existing research has been conducted using I3A (PEP005), this compound is utilized in research contexts, often as a synthetic intermediate.[4][5] For the purposes of these application notes, it is assumed that its biological activity as a PKC activator is comparable to I3A, acting as a valuable tool for investigating PKC-dependent cellular processes.

This document provides detailed application notes and experimental protocols for the use of this compound in studying PKC signaling pathways.

Mechanism of Action

This compound, like its parent compound I3A, functions as a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1][3][6][7][8] It binds to the C1 domain of these kinases, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[1] This activation leads to the translocation of PKC isoforms to various cellular compartments, including the plasma membrane, nuclear membrane, and mitochondria, initiating downstream signaling cascades.[3][9][10]

The specific cellular outcome of PKC activation by this compound is context-dependent, relying on the specific PKC isoforms expressed in the cell type of interest. For example, activation of PKCδ is linked to pro-apoptotic effects in myeloid leukemia cells, while activation of PKCθ promotes survival in T cells.[1][2]

Data Presentation

Binding Affinity of Ingenol-3-angelate to PKC Isoforms

The following table summarizes the binding affinities (Ki) of Ingenol-3-angelate for various human PKC isoforms, as determined by in vitro binding assays. This data highlights its potent, albeit relatively non-selective, binding to classical and novel PKC isoforms.

PKC IsoformKi (nM)[11]
PKC-α0.3 ± 0.02
PKC-β0.105 ± 0.019
PKC-γ0.162 ± 0.004
PKC-δ0.376 ± 0.041
PKC-ε0.171 ± 0.015
Cellular Effects and Downstream Signaling

The table below outlines the observed cellular effects and modulation of downstream signaling pathways upon treatment with I3A (PEP005), the parent compound of this compound.

Cell Type/ModelConcentration RangeObserved EffectsDownstream Pathways ModulatedReference
Myeloid Leukemia CellsLow nanomolarInduces apoptosis.[1][3]Activation of PKCδ.[1][3][1][3]
Human T Cells~20 nMInhibits apoptosis and promotes survival.[1]Activation of PKCθ, leading to NF-κB activation and increased expression of anti-apoptotic proteins Mcl-1 and Bcl-xL.[1][2][1][2]
Colo205 Colon Cancer Cells0.3 - 3 µMInduces apoptosis and decreases cells in S phase.[9][10] Down-regulation of PKCα.[9]Increased phosphorylation of PKCδ, Raf1, ERK1/2, JNK, p38 MAPK, and PTEN.[9][10] Inhibition of the PI3K/AKT signaling pathway.[9][9][10]
Vascular Endothelial CellsNot specifiedPromotes recruitment of cytotoxic neutrophils.[12]Activation of PKCδ, leading to increased expression of E-selectin, ICAM-1, and IL-8.[12][12]

Mandatory Visualizations

PKC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC_inactive Inactive PKC This compound->PKC_inactive Binds to C1 Domain PKC PKC Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylation PKC_inactive->PKC Translocation & Activation Transcription_Factors Transcription Factors (e.g., NF-κB) Downstream_Effectors->Transcription_Factors Activation Gene_Expression Altered Gene Expression (e.g., Mcl-1, Bcl-xL) Transcription_Factors->Gene_Expression Regulation Cellular_Response Cellular Response (Apoptosis/Survival) Gene_Expression->Cellular_Response Leads to

Caption: PKC signaling pathway activated by this compound.

Experimental_Workflow_PKC_Activation cluster_setup Experiment Setup cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Seed Cells Treatment 2. Treat with Ingenol-5,20- acetonide-3-O-angelate Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Western_Blot 4a. Western Blot (PKC translocation, downstream targets) Cell_Lysis->Western_Blot Immunofluorescence 4b. Immunofluorescence (PKC localization) Cell_Lysis->Immunofluorescence Kinase_Assay 4c. Kinase Assay (PKC activity) Cell_Lysis->Kinase_Assay Data_Analysis 5. Data Analysis and Quantification Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Kinase_Assay->Data_Analysis

Caption: General experimental workflow for studying PKC activation.

Experimental Protocols

Protocol 1: Analysis of PKC Isoform Translocation by Western Blot

This protocol details the detection of PKC isoform translocation from the cytosol to membrane or nuclear fractions following treatment with this compound.

Materials:

  • Cells of interest (e.g., Colo205, Jurkat)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Subcellular fractionation kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific for PKC isoforms (e.g., anti-PKCδ, anti-PKCθ) and subcellular markers

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 20 nM for T cells, 0.3-3 µM for Colo205 cells) for the indicated time (e.g., 15-60 minutes).[1][10] Include a vehicle control (DMSO).

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Perform subcellular fractionation to separate cytosolic, membrane, and nuclear extracts according to the manufacturer's protocol.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the PKC isoform of interest and subcellular markers overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software. An increase in the PKC signal in the membrane or nuclear fraction and a corresponding decrease in the cytosolic fraction indicates translocation.

Protocol 2: Assessment of Downstream NF-κB Activation

This protocol describes the measurement of NF-κB (p65) activation, a downstream target of PKCθ, using an ELISA-based transcription factor assay.[1]

Materials:

  • CD8+ T cells

  • Complete RPMI 1640 medium

  • This compound stock solution (in DMSO)

  • PKCθ inhibitor (optional)

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (e.g., TransAM NFκB p65)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Culture activated CD8+ T cells.

    • Pre-treat cells with a PKCθ inhibitor (e.g., 10 µM) for 30 minutes, if desired.[1]

    • Treat cells with this compound (e.g., 20 nM) for various time points (e.g., 5, 10, 15 minutes).[1] Include an untreated control.

  • Nuclear Extraction:

    • Harvest cells and prepare nuclear extracts according to the manufacturer's protocol.

  • NF-κB p65 Assay:

    • Perform the NF-κB p65 transcription factor assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm with a reference at 655 nm).

    • Calculate the fold increase in NF-κB activation relative to the untreated control.

Protocol 3: Immunofluorescence Staining for PKC Localization

This protocol allows for the visualization of PKC isoform localization within the cell.

Materials:

  • Cells cultured on coverslips

  • This compound stock solution (in DMSO)

  • 4% formaldehyde (B43269) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or absolute methanol)

  • Blocking solution (e.g., 10% horse serum in PBS)

  • Primary antibody against the PKC isoform of interest

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells grown on coverslips with this compound (e.g., 20 nM) for the desired time (e.g., 15 minutes).[1]

  • Fixation and Permeabilization:

    • Fix cells with 4% formaldehyde for 15 minutes at room temperature.

    • Permeabilize cells with permeabilization buffer.[1]

  • Blocking and Staining:

    • Block non-specific binding with blocking solution for 1 hour.[1]

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Counterstain with DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence microscope.

Conclusion

This compound, as a potent PKC activator, is a valuable research tool for elucidating the complex roles of PKC signaling in various cellular processes. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of PKC-dependent pathways. Careful consideration of cell type-specific responses and appropriate experimental controls are crucial for the accurate interpretation of results.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol Mebutate (also known as Ingenol-3-angelate or PEP005), a potent activator of Protein Kinase C (PKC) isolated from the sap of Euphorbia peplus.[1][2] Ingenol Mebutate has been investigated for its pro-apoptotic and anti-cancer activities, making its derivatives, such as this compound, promising candidates for drug development.[3][4] These compounds are known to induce cell death in various cancer cell lines, primarily through the activation of PKC isoforms, which in turn modulates downstream signaling pathways like the Ras/Raf/MAPK and PI3K/AKT pathways.[1][3]

This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action: Signaling Pathway

Ingenol compounds primarily exert their effects by activating Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events that can lead to cell cycle arrest and apoptosis. The simplified signaling pathway is depicted below.

Ingenol_Signaling_Pathway Simplified Signaling Pathway of this compound Ingenol This compound PKC Protein Kinase C (PKCδ) Ingenol->PKC Activates RasRaf Ras/Raf/MEK/ERK (MAPK Pathway) PKC->RasRaf Activates PI3K PI3K/AKT Pathway PKC->PI3K Inhibits Apoptosis Apoptosis RasRaf->Apoptosis CellCycleArrest Cell Cycle Arrest RasRaf->CellCycleArrest PI3K->Apoptosis Inhibits

Caption: Signaling pathway of this compound.

Experimental Workflow

The general workflow for assessing the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various cell-based assays.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Melanoma cell lines) Seeding 3. Cell Seeding (96-well or 6-well plates) CellCulture->Seeding CompoundPrep 2. Compound Preparation (Stock and working solutions) Treatment 4. Treatment with This compound CompoundPrep->Treatment Seeding->Treatment Viability 5a. Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis 5b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle 5c. Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle DataAnalysis 6. Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: General workflow for cell-based assays.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ingenol-3-angelate (a closely related compound) in different human cancer cell lines, as determined by MTT assay after 24-72 hours of treatment.

Cell LineCancer TypeIC50 ValueReference
A2058Melanoma38 µM[5]
HT144Melanoma46 µM[5]
Panc-1Pancreatic43.1 ± 16.8 nM[6]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A2058 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells as described in the apoptosis assay protocol.

  • Cell Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.[8]

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Conclusion

The provided protocols offer a comprehensive framework for investigating the cellular effects of this compound. By performing these assays, researchers can elucidate its mechanism of action and evaluate its potential as a therapeutic agent. It is recommended to optimize the protocols, such as cell seeding density and incubation times, for each specific cell line and experimental condition.

References

Application Notes and Protocols: Storage and Handling of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a natural product derived from plants of the Euphorbia genus. It is a derivative of ingenol (B1671944), a diterpenoid known for its potent biological activities. The 3-O-angelate ester functional group is critical for its activity, and the 5,20-acetonide serves as a protecting group for the hydroxyl moieties at these positions. This compound is structurally and functionally related to Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), a well-characterized activator of Protein Kinase C (PKC) isoforms.[1][2] Given this relationship, this compound is a valuable tool for studying PKC-mediated signaling pathways, apoptosis, and cellular differentiation. These notes provide essential information for its proper storage, handling, and use in experimental settings.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound. The compound is available as a powder and in solvent.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a dry, dark place.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3][4]
-20°CUp to 1 monthFor shorter-term storage.[3][4]

Safe Handling and Preparation of Stock Solutions

3.1 Safety Precautions

Ingenol derivatives should be handled as potentially hazardous materials. Users must review the complete Safety Data Sheet (SDS) before use.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Avoid Inhalation and Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Handle in a well-ventilated area or a chemical fume hood.[5][6]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[6][7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6][7]

    • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]

3.2 Preparation of Stock Solutions

  • Solvents: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5][8] For cellular assays, DMSO is commonly used. A high concentration stock solution (e.g., 10-50 mM in DMSO) can be prepared.[4]

  • Procedure:

    • Allow the powdered compound to equilibrate to room temperature before opening the vial.

    • Add the desired volume of solvent to the vial to achieve the target concentration. Use of an ultrasonic bath may be necessary to fully dissolve the compound.[4]

    • Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • For aqueous buffers, further dilutions should be made from the stock solution immediately prior to use. Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[5]

Mechanism of Action: PKC Signaling

This compound is expected to function as a potent modulator of Protein Kinase C (PKC), similar to its analog Ingenol-3-angelate.[2][9] It acts as an agonist for classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[2] The pro-apoptotic effects in cancer cells are primarily mediated through the activation of PKCδ.[2][3] Activation of PKCδ can initiate a signaling cascade involving the Ras/Raf/MEK/ERK pathway, leading to cell cycle arrest and apoptosis.[10][11] This process often involves the generation of reactive oxygen species (ROS) and the activation of caspases.[3]

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PKC_delta PKCδ (inactive) Compound->PKC_delta Activation PKC_delta_active PKCδ (active) PKC_delta->PKC_delta_active MEK_ERK MEK/ERK Pathway PKC_delta_active->MEK_ERK Phosphorylation ROS ROS Generation PKC_delta_active->ROS Induction Caspase_9 Caspase-9 MEK_ERK->Caspase_9 Activation ROS->Caspase_9 Activation Caspase_3 Caspase-3 (active) Caspase_9->Caspase_3 Cleavage/ Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: PKCδ-mediated apoptotic signaling pathway.

Experimental Protocols

The following is a representative protocol for assessing apoptosis induced by this compound in a cancer cell line using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

5.1 Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., HuT-78, Colo205)[3][11]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Treatment:

    • Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 10 nM, 50 nM, 100 nM).[3][10]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose).

    • Remove the old medium from the wells and add the medium containing the compound or vehicle.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension at 400-600 x g for 5 minutes.[12]

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (FL2) for PI.[13]

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis A Seed Cells in 6-well plates B Allow cells to adhere overnight A->B C Prepare Compound Dilutions B->C D Treat cells for 24-72h C->D E Harvest Adherent & Floating Cells D->E F Wash with PBS E->F G Resuspend in Binding Buffer F->G H Add Annexin V-FITC & PI G->H I Incubate 15 min in dark H->I J Analyze by Flow Cytometry I->J K Quantify Apoptotic Populations J->K

Caption: Workflow for apoptosis detection via flow cytometry.

Quantitative Data Summary

The following table summarizes effective concentrations of the related compound Ingenol-3-angelate (PEP005) from various studies, which can serve as a starting point for designing experiments with this compound.

Table 2: Effective Concentrations of Ingenol-3-angelate (PEP005) in In Vitro Assays

Cell Line / SystemAssay TypeEffective Concentration / IC₅₀Reference
Cutaneous T-cell Lymphoma (HuT-78, HH)Apoptosis Induction50 nM[3]
Primary Keratinocytes, SCC cellsCell Death Induction100 nM[10]
Colon Cancer (Colo205)Antiproliferative (IC₅₀)11.9 ± 1.3 nM[3]
Myeloid Leukemia (WEHI-231)Antiproliferative (IC₅₀)1.41 ± 0.26 nM[3]
Various Cancer Cell LinesAntiproliferative (IC₅₀)0.01 to >100 µM[7]
Epithelial Tumor Cell LinesChemokine Expression1 nM - 10 µM[14]
Activated CD8+ T cellsApoptosis Inhibition20 nM[15]

Conclusion

This compound is a potent natural product with significant potential for cancer research and drug development due to its role as a PKC modulator. Careful adherence to the storage, handling, and safety protocols outlined in this document is essential for obtaining reliable and reproducible results while ensuring user safety. The provided experimental protocol and concentration data for the closely related Ingenol-3-angelate serve as a robust foundation for initiating studies with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Ingenol-5,20-acetonide-3-O-angelate. The synthesis of this complex diterpenoid ester involves multiple steps, each with the potential for yield loss. This guide focuses on common issues encountered during the key synthetic stages, from the protection of the ingenol (B1671944) core to the final esterification and deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis typically begins with the isolation of the parent compound, ingenol, from natural sources like the seeds of Euphorbia lathyris or Euphorbia peplus.[1][2] The core ingenol structure is then subjected to a series of reactions, including the protection of the 5- and 20-hydroxyl groups as an acetonide, followed by the selective esterification of the 3-hydroxyl group with angelic acid. A final deprotection step may be required, depending on the overall synthetic plan. The use of the 5,20-acetonide protecting group is a key strategy to facilitate the selective angeloylation at the 3-position and can lead to high yields.[3][4]

Q2: I am observing significant isomerization of the angelate ester to the tiglate ester. How can this be prevented?

A2: Isomerization of the angelate (Z-form) to the more stable tiglate (E-form) is a common challenge during esterification.[3][4] This can be minimized by employing mild reaction conditions and choosing the appropriate coupling reagents. Stereoconservative esterification methods have been developed to address this issue, often yielding the desired angelate with minimal or no isomerization.[3][4] It is also crucial to carefully control the temperature and reaction time, as prolonged reaction times or elevated temperatures can promote isomerization.

Q3: What are the best practices for the purification of the final product?

A3: Purification of ingenol esters can be challenging due to their similar polarities and potential for degradation. Column chromatography using silica (B1680970) gel is a common method for purification.[1] It is important to select an appropriate solvent system to achieve good separation. General procedures for ester purification often involve washing the crude product with a dilute base, such as sodium bicarbonate, to remove any unreacted angelic acid, followed by a water wash and drying before chromatographic separation.[5][6]

Q4: How should this compound be stored to prevent degradation?

A4: this compound is a natural product that may be sensitive to temperature and light.[7] For long-term storage, it is recommended to keep the compound at -80°C, which can preserve it for up to 6 months. For shorter periods, storage at -20°C for up to one month is also acceptable.[7] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Acetonide Protection Step

Question: My yield for the formation of Ingenol-5,20-acetonide is consistently below 50%. What are the potential causes and how can I improve the yield?

Answer: Low yields in the acetonide protection step are often due to incomplete reaction, degradation of the starting material, or the formation of side products. Here is a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or an inadequate amount of the acetal-forming reagent or catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Degradation of Ingenol: Ingenol can be sensitive to strongly acidic conditions. While an acid catalyst is required, using a milder catalyst or a stoichiometric amount can prevent degradation.

  • Moisture in the Reaction: The presence of water can hydrolyze the acetal (B89532) and reduce the yield. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

ParameterStandard ConditionOptimized ConditionExpected Yield Improvement
Catalyst Strong Acid (e.g., H₂SO₄)Mild Acid (e.g., PTSA)10-15%
Solvent AcetoneAnhydrous Acetone5-10%
Reaction Time 1 hour2-4 hours (TLC monitored)15-20%
Issue 2: Poor Selectivity in the Angeloylation Step

Question: I am observing the formation of multiple ester products instead of the desired 3-O-angelate. How can I improve the regioselectivity of the reaction?

Answer: The ingenol core has multiple hydroxyl groups that can react with angelic acid. The 5,20-acetonide protecting group is designed to block the 5- and 20-hydroxyl groups, directing the esterification to the 3-position. If you are still observing poor selectivity, consider the following:

  • Incomplete Protection: Ensure that the acetonide protection step has gone to completion. Any unprotected ingenol will lead to a mixture of ester products.

  • Acyl Migration: Under certain conditions, the angelate group can migrate from the 3-position to other hydroxyl groups.[8] This can be minimized by using milder reaction conditions and shorter reaction times.

  • Choice of Coupling Reagent: The choice of coupling reagent can influence the regioselectivity of the reaction. Experiment with different reagents to find the one that gives the highest selectivity for the 3-position.

Coupling ReagentTypical Selectivity (3-O- vs. others)Reference
DCC/DMAP85:15Generic Esterification
Yamaguchi Reagent>95:5[4]
EDCI/HOBt90:10Generic Esterification

Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide

This protocol describes the protection of the 5- and 20-hydroxyl groups of ingenol as an acetonide.

  • Dissolve ingenol (1 equivalent) in anhydrous acetone.

  • Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.3 equivalents) to the solution.[8]

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Ingenol-5,20-acetonide.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the stereoconservative angeloylation of Ingenol-5,20-acetonide.

  • Dissolve Ingenol-5,20-acetonide (1 equivalent) and angelic acid (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the coupling reagent (e.g., Yamaguchi reagent, 1.2 equivalents) and a base (e.g., DMAP, 0.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

G cluster_0 Synthesis Workflow Ingenol Ingenol Ingenol-5,20-acetonide Ingenol-5,20-acetonide Ingenol->Ingenol-5,20-acetonide Protection This compound This compound Ingenol-5,20-acetonide->this compound Angeloylation Purified Product Purified Product This compound->Purified Product Purification

Caption: A simplified workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Low Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC Side Products Side Products Low Yield->Side Products Check NMR/MS Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Optimize Conditions Optimize Conditions Side Products->Optimize Conditions Change Reagents Change Reagents Optimize Conditions->Change Reagents Lower Temperature Lower Temperature Optimize Conditions->Lower Temperature

Caption: A decision tree for troubleshooting low yields in the synthesis.

G cluster_2 Hypothetical Signaling Pathway Ingenol Derivative Ingenol Derivative PKC PKC Ingenol Derivative->PKC NF-kB NF-kB PKC->NF-kB Gene Expression Gene Expression NF-kB->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: A hypothetical signaling pathway for ingenol derivatives, which are known to activate Protein Kinase C (PKC).[9]

References

Technical Support Center: Synthesis of Ingenol Mebutate from Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ingenol (B1671944) Mebutate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Ingenol Mebutate, starting from its acetonide precursor.

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common problems that may arise during the key steps of the synthesis.

Issue 1: Incomplete or Low Yield of Acetonide Deprotection

Q1: My deprotection of Ingenol-5,20-acetonide is incomplete, or the yield of ingenol is significantly lower than expected. What are the possible causes and how can I improve it?

A1: Incomplete deprotection or low yields are common hurdles in this synthesis. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot this step.

Possible Causes and Solutions:

  • Insufficient Acid Catalyst: The concentration and amount of the acid catalyst are critical. An insufficient amount may lead to an incomplete reaction.

    • Recommendation: Carefully check the molar equivalents of the acid used. A typical protocol uses aqueous hydrochloric acid at room temperature.[1] If the reaction is sluggish, a slight increase in the acid concentration or reaction time may be beneficial. However, be cautious as excessively harsh acidic conditions can lead to side reactions.

  • Reaction Time and Temperature: The deprotection is typically carried out at room temperature.[1]

    • Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, extending the reaction time can help. Gentle heating might be considered, but it increases the risk of degradation or side product formation.

  • Water Content: The presence of an adequate amount of water is necessary for the hydrolysis of the acetonide.

    • Recommendation: Ensure that the reaction solvent system contains a sufficient amount of water. For instance, using aqueous hydrochloric acid provides the necessary water for the reaction to proceed.

  • Substrate Quality: The purity of the starting Ingenol-5,20-acetonide is crucial. Impurities can interfere with the reaction.

    • Recommendation: Ensure the starting material is of high purity. If necessary, purify the acetonide by column chromatography before proceeding with the deprotection.

Issue 2: Formation of Side Products During Deprotection

Q2: I am observing unexpected spots on my TLC plate after the deprotection reaction. What are the likely side products and how can I minimize their formation?

A2: The acidic conditions required for deprotection can sometimes lead to the formation of undesired side products.

Common Side Products and Prevention Strategies:

  • Rearrangement Products: The complex polycyclic structure of ingenol is susceptible to acid-catalyzed rearrangements.

    • Prevention: Use the mildest acidic conditions that effectively cleave the acetonide. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to acid.

  • Degradation Products: Overexposure to strong acids can lead to the degradation of the ingenol backbone.

    • Prevention: Maintain a controlled temperature (room temperature is often sufficient) and avoid excessively long reaction times.

Issue 3: Challenges in the Purification of Ingenol

Q3: I am having difficulty purifying the deprotected ingenol from the reaction mixture. What are the recommended purification methods?

A3: The polarity of ingenol and the potential presence of closely related impurities can make purification challenging.

Purification Protocol:

  • Column Chromatography: This is the most common method for purifying ingenol.

    • Stationary Phase: Silica (B1680970) gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexane (B92381) is commonly employed. The exact gradient will depend on the specific impurities present.

    • Tip: Careful monitoring of the fractions by TLC is essential to ensure good separation.

Frequently Asked Questions (FAQs)

Q4: What are the key challenges in the selective esterification of ingenol at the C3 position to form Ingenol Mebutate?

A4: The selective esterification of the C3 hydroxyl group in the presence of other hydroxyl groups is a significant challenge. Additionally, the esterification with angelic acid presents its own set of difficulties.

  • Regioselectivity: Ingenol possesses multiple hydroxyl groups. While the C3 hydroxyl is one of the more reactive secondary alcohols, achieving exclusive esterification at this position requires careful selection of reagents and reaction conditions. The use of the 5,20-acetonide protecting group is a key strategy to block other reactive hydroxyl groups, thereby directing the esterification to the C3 position.[2]

  • Isomerization of Angelate to Tiglate: Angelic acid and its derivatives are prone to isomerization to the more thermodynamically stable tiglic acid esters under certain conditions. This is a critical issue as the biological activity of Ingenol Mebutate is specific to the angelate (Z-isomer).

    • Solution: A high-yielding method has been developed for the stereoconservative angeloylation of alcohols, which can be applied to the synthesis of Ingenol Mebutate from its 5,20-acetonide without concomitant isomerization.[2]

Q5: What are the stability concerns for Ingenol Mebutate, particularly regarding acyl migration?

A5: Ingenol Mebutate is known to be susceptible to chemical rearrangement, which can impact its stability and shelf-life.

  • Acyl Migration: Ingenol esters can undergo acyl migration, where the acyl group moves from one hydroxyl group to another.[3] This inherent propensity for rearrangement necessitates refrigeration of the final product.[1] The chemical stability of ingenol derivatives has been linked to this acyl migration mechanism.[3]

Quantitative Data

StepReactantProductReagents and ConditionsYieldReference
Acetonide Protection IngenolIngenol-5,20-acetonideAcetone, PTSA-Leo Pharma Procedure
Angeloylation Ingenol-5,20-acetonideIngenol-5,20-acetonide-3-O-angelateAngelic acid, LiHMDS-Leo Pharma Procedure
Acetonide Deprotection This compoundIngenol MebutateH3PO431% (over 3 steps)Leo Pharma Procedure
Acetonide Deprotection Ingenol-5,20-acetonide derivativeDeprotected Ingenol derivativeAqueous hydrochloric acid, room temperature69%[1]

Experimental Protocols

Protocol 1: Acetonide Deprotection of Ingenol-5,20-acetonide Derivative [1]

  • Dissolve the Ingenol-5,20-acetonide derivative in a suitable solvent (e.g., acetonitrile).

  • Add aqueous hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow start Ingenol-5,20-acetonide esterification Selective C3 Esterification (Angeloylation) start->esterification intermediate This compound esterification->intermediate deprotection Acidic Deprotection (Acetonide Removal) intermediate->deprotection purification Purification (e.g., Column Chromatography) deprotection->purification product Ingenol Mebutate purification->product

Caption: Synthetic workflow for Ingenol Mebutate from its acetonide precursor.

troubleshooting_deprotection issue Incomplete Acetonide Deprotection cause1 Insufficient Acid issue->cause1 cause2 Suboptimal Time/Temp issue->cause2 cause3 Poor Substrate Quality issue->cause3 solution1 Optimize Acid Conc. cause1->solution1 solution2 Monitor by TLC, Adjust Time cause2->solution2 solution3 Purify Starting Material cause3->solution3

Caption: Troubleshooting logic for incomplete acetonide deprotection.

References

Stability of Ingenol-5,20-acetonide-3-O-angelate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ingenol-5,20-acetonide-3-O-angelate in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two main stability concerns for this compound are hydrolysis of the ester linkage and isomerization of the angelate moiety.[1][2][3] The presence of the angelate ester makes the molecule susceptible to isomerization to its more stable trans-isomer, the tiglate form, particularly under basic conditions.[4][5] Additionally, as an ester, the compound can undergo hydrolysis to ingenol-5,20-acetonide and angelic acid, a reaction catalyzed by both acids and bases.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month. If stored as a solid, the compound should be kept in a tightly sealed vial at 2-8°C for up to 24 months. It is crucial to minimize exposure to moisture to prevent hydrolysis.

Q3: How does the choice of solvent affect the stability of this compound?

A3: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis. Basic conditions, in general, can promote the isomerization of the angelate to the tiglate form.[4][5] Anhydrous aprotic solvents are generally preferred for short-term handling and experimental use. For the related compound, ingenol (B1671944) mebutate, an anhydrous gel with a low pH (optimal at 3.2) is used in formulations to maximize chemical stability.[6]

Q4: I am observing an unexpected peak in my chromatogram when analyzing my sample. What could it be?

A4: An unexpected peak could be a degradation product. The most common degradation product is the tiglate isomer, which is formed by the isomerization of the angelate double bond. Another possibility is the hydrolysis product, ingenol-5,20-acetonide. To confirm the identity of the new peak, it is recommended to perform co-injection with a known standard of the suspected degradation product or to use mass spectrometry (MS) for identification.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is advisable to:

  • Use fresh solutions whenever possible.

  • Store stock solutions at or below -20°C.

  • Use anhydrous aprotic solvents.

  • Avoid acidic and basic conditions, unless required by the experimental protocol.

  • Protect solutions from light if photostability is a concern.

  • Work at lower temperatures when possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency over a short period in solution. Hydrolysis of the ester linkage due to the presence of water in the solvent.Prepare fresh solutions before each experiment. Use anhydrous solvents and store them properly to prevent water absorption.
Appearance of a new, closely eluting peak in HPLC analysis. Isomerization of the angelate to the tiglate form.Confirm the identity of the new peak using a tiglate standard or LC-MS. If isomerization is confirmed, consider using buffered solutions at a slightly acidic pH (around 3-4) if compatible with your experiment, as this has been shown to improve the stability of the related compound, ingenol mebutate.[6]
Significant degradation observed in protic solvents like methanol. Solvolysis (hydrolysis in the case of water contamination, or transesterification with the solvent).If possible, switch to a less reactive aprotic solvent such as acetonitrile (B52724) or DMSO for sample preparation and storage.
Inconsistent results between experimental replicates. Degradation of the compound in the time between preparing the solution and performing the analysis.Prepare and analyze samples in a consistent and timely manner. Consider using an autosampler with temperature control to maintain sample integrity.

Stability Data in Common Organic Solvents (Illustrative)

The following table provides illustrative data on the stability of this compound in various solvents at room temperature (25°C). This data is intended to be a general guide; actual stability may vary depending on the specific conditions, such as water content and purity of the solvent.

Solvent Time (hours) Remaining Compound (%) Major Degradation Product(s)
Acetonitrile 24>98%Tiglate Isomer (<1%)
48>95%Tiglate Isomer (~2%)
DMSO 24>99%-
48>98%Tiglate Isomer (<1%)
Methanol 24~90%Tiglate Isomer (~5%), Hydrolysis Products (~5%)
48~80%Tiglate Isomer (~10%), Hydrolysis Products (~10%)
Chloroform 24>98%Tiglate Isomer (<1%)
48>96%Tiglate Isomer (~3%)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways, in accordance with ICH guidelines.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of the compound in acetonitrile to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 40% acetonitrile and increase to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

DegradationPathways Ingenol_Acetonide_Angelate This compound Tiglate_Isomer Ingenol-5,20-acetonide-3-O-tiglate Ingenol_Acetonide_Angelate->Tiglate_Isomer Isomerization (e.g., base-catalyzed) Hydrolysis_Products Ingenol-5,20-acetonide + Angelic Acid Ingenol_Acetonide_Angelate->Hydrolysis_Products Hydrolysis (acid or base-catalyzed)

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, RT) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (70°C, solid) Photo Photolytic (UV light) HPLC_Analysis Stability-Indicating HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation: - % Degradation - Identify Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting low bioactivity of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ingenol-5,20-acetonide-3-O-angelate.

Troubleshooting Guide

Low or inconsistent bioactivity of this compound can arise from several factors, from compound handling to experimental setup. This guide addresses common issues in a question-and-answer format.

Q1: I am not observing the expected level of bioactivity with my this compound. What are the potential causes?

Several factors could contribute to lower-than-expected bioactivity. These can be broadly categorized into issues with the compound itself, its preparation and storage, or the experimental conditions.

A primary reason for low bioactivity can be suboptimal handling of the compound, leading to degradation or poor solubility.[1] Ingenol (B1671944) esters can be sensitive to hydrolysis, and improper storage can compromise the compound's integrity. Additionally, the inherent low aqueous solubility of ingenol compounds can result in a lower effective concentration in your experiments if not prepared correctly.

Furthermore, the specific cell line or experimental system you are using may have varying sensitivity to Protein Kinase C (PKC) activation. The expression levels of different PKC isoforms can differ between cell types, influencing the observed biological response.[2]

Finally, it is important to consider that while this compound is a potent PKC activator, its bioactivity might differ from its more commonly studied analog, Ingenol-3-angelate (Ingenol Mebutate), due to the presence of the acetonide group.

Q2: How can I ensure proper solubilization and storage of this compound?

Proper handling is critical for maintaining the bioactivity of this compound.

  • Solubilization: This compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in an organic solvent such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[3] For cell-based assays, prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is not toxic to the cells (typically <0.5%). To enhance solubility, gentle warming at 37°C and sonication can be beneficial.

  • Storage: Store the solid compound at -20°C.[3] Stock solutions in DMSO can be stored at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: My experimental results are inconsistent. What could be the cause?

Inconsistent results often stem from variability in experimental procedures. Here are some factors to consider:

  • Compound Concentration: Ensure accurate and consistent preparation of your working solutions. Serial dilutions should be prepared fresh for each experiment.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and serum concentrations in your culture medium, as these can all affect cellular responses.

  • Incubation Times: The duration of exposure to the compound can significantly impact the outcome. Optimize the incubation time for your specific assay and cell type.

  • Assay-Specific Variability: Ensure that all steps of your experimental protocol, such as antibody incubations and wash steps in a Western blot, are performed consistently across all samples.

Q4: How can I confirm that this compound is activating Protein Kinase C (PKC) in my system?

To confirm PKC activation, you can measure the phosphorylation of downstream targets or the translocation of PKC isoforms from the cytosol to the membrane.

A common method is to perform a Western blot to detect the phosphorylation of PKC substrates.[4] The activation of PKC often involves its translocation from the cytoplasm to cellular membranes.[5] This can be visualized by immunofluorescence microscopy or quantified by subcellular fractionation followed by Western blotting.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent activator of Protein Kinase C (PKC) isoforms.[6] Like other ingenol esters, it mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[4][7] This binding induces a conformational change in the PKC enzyme, leading to its activation and the subsequent phosphorylation of downstream protein targets. This activation triggers various cellular signaling pathways that can lead to apoptosis in cancer cells.[2][5]

Q2: What is the difference between this compound and Ingenol-3-angelate (Ingenol Mebutate)?

This compound is a derivative of Ingenol-3-angelate where the hydroxyl groups at the C-5 and C-20 positions of the ingenol core are protected as an acetonide. This acetonide group is often used as a protecting group during chemical synthesis.[8] While both compounds are expected to activate PKC, the presence of the acetonide group may influence the compound's solubility, cell permeability, and overall bioactivity. Direct comparative studies are limited, so it is advisable to empirically determine the optimal concentration for your specific application.

Q3: What are the expected downstream effects of PKC activation by this compound?

Activation of PKC by this compound can lead to the activation of several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[5] In some cancer cell lines, this can lead to cell cycle arrest and apoptosis.[2][5]

Q4: Are there any known off-target effects of ingenol esters?

While ingenol esters are potent PKC activators, high concentrations may lead to off-target effects. It is always recommended to perform dose-response experiments to determine the optimal concentration range for your specific cell type and assay. Using the lowest effective concentration will help to minimize potential off-target effects.

Data Presentation

Table 1: Solubility of Ingenol-3-angelate (a close analog)

SolventApproximate Solubility
DMSO~5 mg/mL
Ethanol~10 mg/mL
Dimethyl Formamide (DMF)~10 mg/mL
PBS (pH 7.2)~0.5 mg/mL

Data for Ingenol-3-angelate is provided as a reference. The solubility of this compound is expected to be similar in organic solvents but may differ in aqueous solutions.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Solid-20°CUp to several years
Stock Solution (in DMSO)-20°C or -80°CUp to 6 months[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]

Protocol 2: Western Blot Analysis of PKC Activation

This protocol provides a general workflow for assessing PKC activation by measuring the phosphorylation of a downstream target, such as ERK1/2.[4]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours before treatment, if necessary for your cell type.

    • Treat the cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Mandatory Visualizations

PKC_Signaling_Pathway Ingenol This compound PKC Protein Kinase C (PKC) Ingenol->PKC RAS_RAF Ras/Raf Pathway PKC->RAS_RAF JNK_p38 JNK/p38 Pathway PKC->JNK_p38 MEK MEK RAS_RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest JNK_p38->Apoptosis

Caption: Simplified PKC signaling pathway activated by this compound.

Troubleshooting_Workflow Start Low Bioactivity Observed CheckCompound Step 1: Verify Compound Integrity - Check storage conditions - Prepare fresh solutions Start->CheckCompound CheckSolubility Step 2: Optimize Solubilization - Use recommended solvent (DMSO) - Ensure final solvent concentration is non-toxic CheckCompound->CheckSolubility CheckExperiment Step 3: Review Experimental Protocol - Consistent cell conditions - Accurate dilutions - Appropriate controls CheckSolubility->CheckExperiment ConfirmPKC Step 4: Confirm PKC Activation - Western blot for p-PKC substrates - Translocation assay CheckExperiment->ConfirmPKC Success Bioactivity Restored ConfirmPKC->Success

Caption: Troubleshooting workflow for low bioactivity of this compound.

References

Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data for Ingenol-5,20-acetonide-3-O-angelate is limited in publicly available literature. The following guidelines, protocols, and frequently asked questions have been developed based on extensive research on the closely related and well-studied ingenol (B1671944) esters, primarily Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005) and its derivatives. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A: this compound is soluble in organic solvents such as DMSO.[1] For in vitro studies, it is recommended to prepare a high-concentration stock solution in sterile DMSO. One supplier suggests a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication.[1]

  • Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] A vendor suggests that in solvent, the compound is stable for up to 6 months at -80°C and 1 month at -20°C.[1]

  • Working Solution Preparation: For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: What is the expected mechanism of action for this compound?

A: While the specific mechanism for this compound is not well-documented, ingenol esters are well-known activators of Protein Kinase C (PKC) isoforms.[2][3][4][5][6][7][8][9][10][11][12][13] Activation of PKC, particularly the delta isoform (PKCδ), is a key event that can trigger downstream signaling cascades leading to various cellular responses, including apoptosis, cell cycle arrest, and inflammation.[2][4][5][7][8][11][13] It is plausible that this compound shares this mechanism of action.

Q3: What is a typical effective concentration range for ingenol esters in vitro?

A: The effective concentration of ingenol esters can vary significantly depending on the cell line and the specific endpoint being measured. For the related compound, Ingenol-3-angelate, concentrations ranging from nanomolar to micromolar have been reported to induce biological effects.

  • For leukemia cell lines , apoptosis has been observed at nanomolar concentrations (e.g., 20 nM).[11][13][14]

  • For melanoma and other solid tumor cell lines , higher micromolar concentrations may be required to induce cytotoxicity.[7][10][13][15] For instance, one study reported an IC50 value of around 38 µM and 46 µM for A2058 and HT144 melanoma cells, respectively.[15]

It is crucial to perform a dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your experimental system.

Q4: Are there any known stability issues with ingenol esters in aqueous solutions?

A: Yes, some ingenol esters, like Ingenol-3-angelate, can be unstable in aqueous solutions due to acyl migration, which can affect their bioactivity.[2] It is recommended to prepare fresh dilutions in aqueous buffers or cell culture medium for each experiment and avoid long-term storage of aqueous solutions.[16]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cellular response Suboptimal drug concentration: The concentration may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations.
Compound instability: The compound may have degraded in the aqueous solution.Prepare fresh dilutions from the DMSO stock for each experiment.
Cell line resistance: The cell line may be resistant to the effects of the compound.Consider using a different cell line or investigating potential resistance mechanisms (e.g., expression of drug transporters like P-glycoprotein).[6]
High background cytotoxicity High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle control (medium with the same DMSO concentration without the compound).
Compound precipitation: The compound may have precipitated out of the solution at the working concentration.Visually inspect the medium for any precipitates. If precipitation occurs, you may need to adjust the final concentration or the solvent system.
Inconsistent results between experiments Variability in stock solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the stock solution into single-use vials after initial preparation.
Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the experimental outcome.Use cells within a consistent passage number range and ensure a standardized cell seeding density and culture conditions.

Data Presentation

Solubility Information
Compound Solvent Solubility Reference
This compoundDMSO50 mg/mL (with ultrasonication)[1]
Ingenol-3-angelateDMSO~5 mg/mL[16]
Ingenol-3-angelateEthanol~10 mg/mL[16]
Ingenol-3-angelateDimethyl formamide (B127407) (DMF)~10 mg/mL[16]
Ingenol-3-angelatePBS (pH 7.2)~0.5 mg/mL[16]
In Vitro Efficacy of Related Ingenol Esters (Examples)
Compound Cell Line Assay IC50 / Effective Concentration Reference
Ingenol-3-angelateWEHI-231ProliferationIC50: 1.41 nM[14]
Ingenol-3-angelateHOP-92ProliferationIC50: 3.24 nM[14]
Ingenol-3-angelateColo-205ProliferationIC50: 11.9 nM[14]
3-O-Angeloyl-20-O-acetyl ingenol (AAI)K562Cytotoxicity (MTT)More potent than Ingenol Mebutate at low concentrations[2]
Ingenol-3-angelateA2058 (Melanoma)Cytotoxicity (MTT)IC50: ~38 µM[15]
Ingenol-3-angelateHT144 (Melanoma)Cytotoxicity (MTT)IC50: ~46 µM[15]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on Ingenol-3-angelate and its derivatives.[2][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of PKC Pathway Activation

This protocol is a general guideline for assessing the activation of PKC and downstream signaling pathways, as described for related ingenol esters.[2][5]

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of PKC isoforms (e.g., PKCδ), ERK, and Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathways

Ingenol_Signaling cluster_cytoplasm Cytoplasm Ingenol Ingenol PKC PKC Ingenol->PKC Ras_Raf Ras/Raf PKC->Ras_Raf activates PI3K_AKT PI3K/AKT PKC->PI3K_AKT inhibits MEK_ERK MEK/ERK Ras_Raf->MEK_ERK Apoptosis Apoptosis MEK_ERK->Apoptosis Proliferation Proliferation PI3K_AKT->Proliferation

Caption: Proposed signaling pathway of ingenol esters.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Stock Prepare Stock Solution (in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in Plates Prepare_Stock->Seed_Cells Dose_Response Dose-Response Experiment (e.g., MTT Assay) Seed_Cells->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot) Determine_IC50->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Mechanism_Studies->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro studies.

References

Technical Support Center: Preventing Degradation of Ingenol Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ingenol (B1671944) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of these sensitive compounds during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ingenol ester degradation in experimental settings?

A1: The primary cause of degradation for ingenol esters, such as ingenol mebutate, is a chemical rearrangement known as acyl migration. This process is often catalyzed by changes in pH and the presence of water. For ingenol mebutate to maintain its chemical stability, it is crucial to work under anhydrous conditions and control the pH.[1] The optimal pH for the stability of ingenol mebutate is around 3.2.[1]

Q2: How should I store my ingenol ester compounds to ensure long-term stability?

A2: Proper storage is critical for preventing degradation. For powdered forms of ingenol esters, storage at -20°C in a tightly sealed container is recommended to minimize exposure to moisture and light. For ingenol mebutate gel formulations, refrigeration at 2°C to 8°C is advised; freezing should be avoided.[1] Always protect the compounds from direct sunlight.

Q3: Can I use aqueous buffers to dissolve my ingenol ester?

A3: It is generally not recommended to dissolve ingenol esters in aqueous buffers for long-term storage due to the risk of hydrolysis and acyl migration, which is accelerated in the presence of water. If aqueous solutions are necessary for your experiment, they should be prepared fresh immediately before use.

Q4: What solvents are recommended for preparing stock solutions of ingenol esters?

A4: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of ingenol esters for in vitro studies. It is crucial to use a high-purity, anhydrous grade of DMSO and to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.

Q5: How can I detect if my ingenol ester has degraded?

A5: Degradation, specifically acyl migration, results in the formation of isomers of the parent compound. These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This method allows for the separation and identification of the original ingenol ester from its degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of the ingenol ester in the stock solution or in the cell culture medium.Prepare fresh stock solutions from powder. Minimize the time the compound is in aqueous cell culture medium before and during the experiment. Prepare working solutions immediately before adding to cells. Consider the stability of the compound in your specific cell culture medium, as components in the medium can affect stability.
Appearance of unexpected peaks in HPLC analysis. Acyl migration leading to the formation of isomers.Review your sample preparation and storage procedures. Ensure you are using anhydrous solvents and that the pH of your solutions is controlled. Optimize your HPLC method to ensure baseline separation of the parent compound and its potential isomers.
Precipitation of the compound when adding to aqueous media. Low aqueous solubility of ingenol esters.Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. When preparing working solutions in aqueous media, add the stock solution dropwise while vortexing to ensure rapid and even dispersion. Do not exceed the solubility limit of the compound in the final medium.
Loss of potency after repeated use of a stock solution. Degradation due to multiple freeze-thaw cycles and/or moisture contamination.Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Use vials with tight-sealing caps (B75204) to prevent moisture absorption from the air during storage and handling.

Data Presentation: Stability of Ingenol Mebutate Under Various Conditions

Condition Parameter Expected Stability Primary Degradation Pathway
Storage (Powder) -20°C, sealed, darkHigh (months to years)Minimal
Storage (in DMSO) -20°C, sealed, darkGood (weeks to months)Minimal, potential for slow oxidation
Storage (Aqueous Buffer) 4°C, pH 7.4Low (hours)Acyl Migration, Hydrolysis
Storage (Aqueous Buffer) 4°C, pH 4.0Moderate (days)Slow Acyl Migration, Hydrolysis
Experimental (Cell Culture) 37°C, aqueous mediumLow (hours)Acyl Migration, Hydrolysis, Enzymatic Metabolism
Experimental (Solvents) Anhydrous DMSO, AcetonitrileHighMinimal
Experimental (Solvents) Protic solvents (e.g., Methanol, Ethanol)Moderate to LowSolvolysis, Acyl Migration

Experimental Protocols

Protocol for Preparation of Ingenol Mebutate Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of ingenol mebutate in anhydrous DMSO.

  • Materials:

    • Ingenol mebutate (powder form)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber glass vials with PTFE-lined screw caps

    • Calibrated precision balance

    • Sterile, disposable pipette tips

  • Procedure:

    • Equilibrate the vial of ingenol mebutate powder to room temperature before opening to prevent condensation of moisture.

    • In a sterile biosafety cabinet, weigh the desired amount of ingenol mebutate powder using a precision balance.

    • Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of anhydrous DMSO to the vial containing the ingenol mebutate powder.

    • Cap the vial tightly and vortex gently until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials. This will minimize the number of freeze-thaw cycles for the entire stock.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Using Ingenol Mebutate in a Cell-Based Assay

This protocol provides a general workflow for treating adherent cells with ingenol mebutate.

  • Materials:

    • 10 mM ingenol mebutate stock solution in anhydrous DMSO

    • Pre-warmed, complete cell culture medium

    • Adherent cells seeded in a multi-well plate

    • Sterile, disposable pipette tips

  • Procedure:

    • On the day of the experiment, thaw a single aliquot of the 10 mM ingenol mebutate stock solution at room temperature.

    • Calculate the volume of the stock solution needed to prepare the final desired concentrations in your cell culture medium.

    • Prepare a series of intermediate dilutions of the ingenol mebutate in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to ensure accuracy.

    • Gently swirl the tube of cell culture medium while adding the DMSO stock solution to prevent precipitation. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Remove the existing medium from the cells in the multi-well plate.

    • Immediately add the freshly prepared medium containing the desired concentrations of ingenol mebutate to the respective wells.

    • Return the plate to the incubator for the desired treatment duration.

Visualizations

Degradation_Pathway Ingenol_Ester Ingenol Ester (Active) Intermediate Orthoester Intermediate Ingenol_Ester->Intermediate Acyl Migration (H₂O, pH dependent) Isomer Ingenol Ester Isomer (Reduced or No Activity) Intermediate->Isomer

Caption: Acyl migration pathway of ingenol esters.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Weigh Weigh Ingenol Ester Powder Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C to -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Prepare Fresh Working Solutions in Culture Medium Thaw->Dilute Treat Treat Cells Immediately Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate

Caption: Recommended workflow for handling ingenol esters.

References

Overcoming solubility issues with Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, its close structural analog, ingenol-3-angelate (also known as ingenol (B1671944) mebutate or PEP005), is a well-known activator of Protein Kinase C (PKC).[1][2] It is presumed that this compound acts in a similar manner, by activating various PKC isoforms, which in turn modulates downstream signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.[1][2]

Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What could be the cause?

A2: this compound is a lipophilic compound with poor aqueous solubility. Direct addition of a concentrated stock solution in an organic solvent to an aqueous medium can cause the compound to precipitate out of solution. This is a common issue with hydrophobic molecules. To avoid this, it is crucial to follow a careful dilution protocol. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to prevent solvent-induced cytotoxicity and precipitation.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in experimental settings.

Problem: Difficulty dissolving the solid compound.
  • Possible Cause: Use of an inappropriate solvent.

  • Solution: Based on available data for this compound and its analogs, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. For the related compound ingenol-3-angelate, ethanol (B145695) and dimethylformamide (DMF) have also been shown to be effective.

Problem: Precipitation upon dilution into aqueous buffers or media.
  • Possible Cause 1: High final concentration of the compound exceeding its aqueous solubility limit.

  • Solution 1: Decrease the final working concentration of this compound in your experiment.

  • Possible Cause 2: "Salting out" effect or poor mixing.

  • Solution 2: Employ a stepwise dilution protocol. A detailed methodology is provided in the "Experimental Protocols" section below. This involves pre-diluting the stock solution in a carrier solvent or a protein-containing solution (like fetal bovine serum) before final dilution in the aqueous medium.

  • Possible Cause 3: The organic solvent concentration in the final solution is too high.

  • Solution 3: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is non-toxic and does not promote precipitation. A final concentration of less than 0.5% is generally recommended.

Data Presentation: Solubility of Ingenol Analogs

The following table summarizes the available solubility data for this compound and the closely related ingenol-3-angelate.

CompoundSolventSolubility
This compound DMSO50 mg/mL
Ingenol-3-angelate Ethanol~10 mg/mL
DMSO~5 mg/mL
Dimethylformamide (DMF)~10 mg/mL
PBS (pH 7.2)~0.5 mg/mL

Note: The solubility of this compound in DMSO may be enhanced with sonication. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

Experimental Protocols

Detailed Methodology for Preparing a Stock Solution and Working Solutions of this compound for Cell-Based Assays

This protocol is adapted from methods used for other highly hydrophobic small molecules and is designed to minimize precipitation in aqueous cell culture media.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pre-warmed (37°C) Fetal Bovine Serum (FBS)

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 470.6 g/mol .

    • Carefully weigh the solid compound and dissolve it in the appropriate volume of anhydrous DMSO in a sterile microcentrifuge tube.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, briefly warm the tube to 37°C and sonicate for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Preparation of an Intermediate Dilution in Fetal Bovine Serum (FBS):

    • Pre-warm both the FBS and the cell culture medium to 37°C.

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed FBS. For example, to achieve a final concentration of 10 µM in your cell culture, you might first dilute the 10 mM stock solution 1:100 in FBS to get a 100 µM intermediate solution.

    • It is crucial to add the DMSO stock solution to the FBS and immediately vortex to ensure rapid and uniform dispersion. This helps to prevent the compound from precipitating.

  • Preparation of the Final Working Solution in Cell Culture Medium:

    • Add the intermediate FBS-diluted solution to the pre-warmed cell culture medium to achieve the desired final concentration. For instance, to get a 10 µM final concentration from a 100 µM intermediate solution, you would perform a 1:10 dilution in your cell culture medium.

    • Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing at this stage.

    • Use the final working solution immediately for your cell-based experiments.

Important Considerations:

  • Always include a vehicle control in your experiments, which consists of the same final concentrations of DMSO and FBS in the cell culture medium without the this compound.

  • The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity.

  • The stability of this compound in aqueous solutions for extended periods is not well characterized. Therefore, it is recommended to prepare fresh working solutions for each experiment.

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the primary solvent appropriate? start->check_solvent use_dmso Use anhydrous DMSO as the primary solvent. check_solvent->use_dmso No check_precipitation Is precipitation occurring upon dilution into aqueous medium? check_solvent->check_precipitation Yes use_dmso->check_precipitation check_concentration Is the final concentration too high? check_precipitation->check_concentration Yes solution_successful Solubility issue resolved. check_precipitation->solution_successful No lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes check_dilution_protocol Are you using a stepwise dilution protocol? check_concentration->check_dilution_protocol No lower_concentration->check_dilution_protocol implement_protocol Implement the detailed stepwise dilution protocol (see Experimental Protocols). check_dilution_protocol->implement_protocol No check_dmso_concentration Is the final DMSO concentration < 0.5%? check_dilution_protocol->check_dmso_concentration Yes implement_protocol->check_dmso_concentration adjust_dmso Adjust dilution to ensure final DMSO concentration is < 0.5%. check_dmso_concentration->adjust_dmso No check_dmso_concentration->solution_successful Yes adjust_dmso->solution_successful further_assistance If issues persist, consider alternative formulation strategies (e.g., use of pluronic F-68 or cyclodextrins). solution_successful->further_assistance PKC_Signaling_Pathway ligand Growth Factor / Hormone receptor Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) ligand->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor on ca2 Ca²⁺ er->ca2 releases ca2->pkc activates downstream Downstream Substrates pkc->downstream phosphorylates ingenol This compound (presumed activator) ingenol->pkc directly activates response Cellular Responses (e.g., Proliferation, Apoptosis, Inflammation) downstream->response

References

Interpreting unexpected results in Ingenol-5,20-acetonide-3-O-angelate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Ingenol-5,20-acetonide-3-O-angelate and related ingenol (B1671944) compounds. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of Ingenol-3-angelate (I3A, also known as PEP005 or Ingenol Mebutate), a natural diterpene ester from the sap of Euphorbia peplus.[1] The 5,20-acetonide group is typically used as a protecting group during chemical synthesis.[2][3] The primary mechanism of action for the parent compound, I3A, is the activation of Protein Kinase C (PKC) isoforms.[4][5] It binds with high affinity to the C1 domains of PKCs, recruiting them to cellular membranes and promoting their activation.[1] This activation can trigger various downstream signaling pathways, including Ras/Raf/MAPK and NF-κB, leading to diverse cellular outcomes like apoptosis, inflammation, or cell survival, depending on the cell type and context.[1][6]

Q2: What is the stability of ingenol compounds in solution?

Ingenol mebutate is known to undergo acyl migration in aqueous solutions, where the 3-angelate group can move to the 5- or 20-hydroxyl positions.[7] This isomerization can lead to inactive forms and affect the compound's bioactivity.[7] To improve stability, derivatives such as 3-O-angeloyl-20-O-acetyl ingenol (AAI) have been synthesized, which show enhanced intracellular stability and cytotoxicity.[7] When preparing stock solutions of this compound, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month to minimize degradation.[8]

Q3: Are the cellular effects of Ingenol-3-angelate and its derivatives always pro-apoptotic?

No, the effects are highly cell-type dependent. While I3A induces apoptosis in several cancer cell lines, including myeloid leukemia and melanoma, it can have pro-survival effects in other cells, such as human T cells.[9][10] This differential response is largely dictated by the specific PKC isoforms expressed in the cell. For example, apoptosis in leukemia cells is linked to the activation of PKCδ, whereas the anti-apoptotic effect in T cells is mediated by PKCθ, which is absent in myeloid cells.[9][10]

Troubleshooting Guide for Unexpected Results

Q4: My cell viability assay shows necrosis at high concentrations, but I expected apoptosis. Why is this happening?

This is a documented effect of Ingenol-3-angelate (I3A). At relatively high concentrations (e.g., 100 µg/mL), I3A can induce cell death primarily through necrosis.[11] In contrast, apoptosis is more commonly observed at lower, nanomolar concentrations in sensitive cell lines like leukemic cells.[9] This dual mode of cell death is a critical factor to consider during dose-response experiments.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of concentrations, from nanomolar to micromolar, to identify the optimal concentration for inducing apoptosis in your specific cell line.

  • Assess Cell Death Mechanism: Use multiple assays to distinguish between apoptosis and necrosis. For example, combine Annexin V/PI staining with a caspase activation assay. Necrotic cells will be Annexin V and PI positive, while apoptotic cells will show caspase activation.

  • Time-Course Experiment: Analyze cell death at different time points. Necrosis is often a more rapid process than apoptosis.

Q5: I am not observing any significant effect on my cell line, even at high concentrations. What could be the issue?

Several factors could contribute to a lack of response in your cell line.

Possible Causes & Solutions:

  • PKC Isoform Expression: The target cell line may lack the specific PKC isoforms (such as PKCδ) required to mediate the apoptotic effects of the compound.[4][9]

    • Solution: Profile the PKC isoform expression in your cell line using Western blot or qPCR to verify the presence of key isoforms like PKCα, PKCδ, and PKCε.

  • Multidrug Resistance Transporters: Ingenol-3-angelate is a known substrate for the multidrug transporter P-glycoprotein (ABCB1).[4] Overexpression of this transporter in your cell line could lead to rapid efflux of the compound, preventing it from reaching its intracellular target.

    • Solution: Check for ABCB1 expression in your cells. If present, consider co-treatment with a known P-gp inhibitor, like verapamil, to see if it restores sensitivity.[4]

  • Compound Instability: As mentioned in the FAQ, acyl migration can inactivate the compound.[7]

    • Solution: Prepare fresh dilutions from a properly stored, frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.

Q6: My results show a biphasic dose-response. Is this expected?

A biphasic dose-response curve has been observed for I3A-induced secretion of the inflammatory cytokine IL-6 in WEHI-231 cells.[12][13] This phenomenon, where a low dose produces a stronger effect than a higher dose, can be characteristic of complex biological systems involving feedback loops or receptor downregulation at high ligand concentrations. If you observe a similar pattern in your experiments (e.g., cytokine release, cell proliferation), it may be an authentic biological response rather than an experimental artifact.

Data Presentation

Table 1: Reported IC50 Values for Ingenol-3-Angelate (I3A) in Human Melanoma Cell Lines

Cell LineIC50 (µM) after 48hAssay Method
A2058~38 µMMTT Assay
HT144~46 µMMTT Assay
Data summarized from a study on the effects of I3A on human melanoma cells.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[1][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the MTT into formazan (B1609692) crystals.[15]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Mix thoroughly on an orbital shaker to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader.[14]

Protocol 2: Analysis of PKC Activation by Western Blot

This protocol outlines the general steps to detect the activation of PKC isoforms and downstream targets like MEK1/2, which are phosphorylated upon activation.[4]

  • Cell Treatment & Lysis: Culture and treat cells with the ingenol compound for a short duration (e.g., 15-60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for a phosphorylated (activated) form of a PKC isoform (e.g., phospho-PKCδ) or a downstream target (e.g., phospho-MEK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe the membrane with an antibody for the total protein (e.g., total PKCδ) or a loading control (e.g., actin) to confirm equal loading.

Visualizations

Ingenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_outcomes Cellular Outcomes I3A Ingenol-3-Angelate (or derivative) PKC Protein Kinase C (PKCδ, PKCθ, etc.) I3A->PKC Binds & Activates NFkB NF-κB Pathway PKC->NFkB Modulates MAPK Ras/Raf/MAPK Pathway PKC->MAPK Activates AKT AKT/PKB Pathway PKC->AKT Inhibits Apoptosis Apoptosis (e.g., Leukemia Cells) NFkB->Apoptosis Survival Survival / Anti-Apoptosis (e.g., T-Cells) NFkB->Survival Inflammation Inflammation (e.g., Cytokine Release) NFkB->Inflammation MAPK->Apoptosis AKT->Survival Promotes

Caption: Simplified signaling pathway of Ingenol-3-Angelate (I3A).

Troubleshooting_Workflow Start Unexpected Result (e.g., No Cell Death) Check_Conc Was a full dose-response curve performed? Start->Check_Conc Check_Death_Type Is the mode of cell death (apoptosis vs. necrosis) confirmed? Check_Conc->Check_Death_Type Yes Result_High_Conc Result: High conc. needed -> Possible Necrosis Check_Conc->Result_High_Conc No, only high conc. Check_PKC Is the target PKC isoform (e.g., PKCδ) expressed? Check_Death_Type->Check_PKC Yes Check_MDR Does the cell line express MDR transporters (e.g., P-gp)? Check_PKC->Check_MDR Yes Result_No_PKC Result: No PKC expression -> Cell line is resistant Check_PKC->Result_No_PKC No Result_MDR Result: MDR transporter expressed -> Compound efflux Check_MDR->Result_MDR Yes Solution_MDR Action: Co-treat with MDR inhibitor Result_MDR->Solution_MDR

Caption: Troubleshooting decision tree for unexpected experimental results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well plate C 3. Treat Cells & Incubate (24-72h) A->C B 2. Prepare Serial Dilutions of Ingenol Compound B->C D 4. Add Viability Reagent (e.g., MTT, Resazurin) C->D E 5. Incubate (1-4h) D->E F 6. Add Solubilizer (if needed) E->F G 7. Read Plate (Absorbance/Fluorescence) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: General workflow for a cell viability plate-based assay.

References

Technical Support Center: Purification of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of Ingenol-5,20-acetonide-3-O-angelate. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in achieving high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the purification of this compound?

A1: The primary challenge is the isomerization of the angelate ester moiety (Z-form) to its more thermodynamically stable diastereomer, the tiglate ester (E-form).[1] This isomerization can occur during the synthesis and subsequent purification steps, leading to a mixture of difficult-to-separate isomers and reducing the yield of the desired product.

Q2: What are the potential sources of impurities in my sample?

A2: Impurities can originate from several sources, including:

  • Starting materials and reagents: Unreacted ingenol-5,20-acetonide, angelic acid, and coupling reagents.

  • Reaction byproducts: Besides the tiglate isomer, other side-products may form during the esterification reaction.

  • Degradation products: The ingenol (B1671944) backbone is complex and can be sensitive to certain conditions, potentially leading to degradation.

  • Solvent and catalyst residues: Residual solvents and catalysts used in the synthesis.

Q3: How can I minimize the isomerization of the angelate to the tiglate form during purification?

A3: To minimize isomerization, it is crucial to employ mild purification conditions. This includes using neutral pH conditions, avoiding excessive heat, and using aprotic solvents where possible. The choice of chromatographic stationary phase and mobile phase is also critical.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity and quantifying the amount of the tiglate isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used to determine the isomeric ratio. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for identifying the parent compound and any impurities by their mass-to-charge ratio.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low final yield after purification. 1. Incomplete reaction. 2. Isomerization to the tiglate form, which may have different chromatographic behavior. 3. Degradation of the product during purification. 4. Loss of product on the column.1. Monitor the reaction progress by TLC or HPLC to ensure completion. 2. Use optimized and mild purification conditions to minimize isomerization. 3. Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). 4. Ensure proper column packing and elution conditions to minimize tailing and irreversible adsorption.
Presence of the tiglate isomer in the final product. Isomerization of the angelate ester during synthesis or purification.1. During synthesis, use stereoconservative esterification methods. 2. For purification, employ a chromatographic system that can resolve the two isomers. A normal-phase silica (B1680970) gel column with a carefully optimized non-polar/polar solvent gradient is often effective. Consider preparative HPLC for high-resolution separation.
Broad or tailing peaks during HPLC analysis. 1. Poor column condition. 2. Inappropriate mobile phase composition or pH. 3. Column overload. 4. Interaction of the compound with residual silanol (B1196071) groups on the silica-based column.1. Flush or replace the HPLC column. 2. Optimize the mobile phase; ensure it is properly buffered if necessary. 3. Reduce the injection volume or sample concentration. 4. Use a column with end-capping or a different stationary phase.
Appearance of unknown peaks in the chromatogram. Contamination from solvents, reagents, or degradation of the product.1. Analyze all solvents and reagents for purity. 2. Use LC-MS to obtain the mass of the unknown impurities to aid in their identification. 3. If degradation is suspected, investigate the stability of the compound under the analytical and purification conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Gravity Column Chromatography

This protocol is adapted from the procedure described in patent EP 2763948 B1.[2]

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate (B1210297) (EtOAc)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., petroleum ether:EtOAc 85:15) or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase (petroleum ether:EtOAc 85:15).

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC, analyzing the collected fractions to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general guideline for developing an HPLC method for purity assessment and isomer separation.

1. Materials and Equipment:

  • Purified this compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as needed.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water (A) and acetonitrile (B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25-30 °C

    • UV Detection: 210-230 nm

    • Gradient Program (Example): Start with a higher percentage of water and gradually increase the percentage of acetonitrile over the run time to elute the compounds. A shallow gradient will likely be necessary to resolve the angelate and tiglate isomers.

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak. The presence of the tiglate isomer can be identified by comparing the retention time with a reference standard if available, or by collecting the peak and analyzing it by NMR.

Data Presentation

Table 1: Summary of a Representative Purification of this compound (derived from EP 2763948 B1[2])

ParameterValue
Starting MaterialIngenol-5,20-acetonide (100 mg)
Yield of Purified Product>80 mg
Purity>99%
Chromatographic MethodSilica gel gravity column chromatography
Mobile PhasePetroleum ether:EtOAc (85:15)

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Reaction Mixture Column Silica Gel Column Chromatography Start->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate HPLC HPLC Purity Check Evaporate->HPLC NMR NMR for Structure & Isomer Ratio HPLC->NMR Final_Product Pure this compound NMR->Final_Product Troubleshooting_Tree cluster_check Initial Checks cluster_isomer Isomerization Issue cluster_other Other Impurities Impure Impure Product After Initial Purification Check_TLC Re-run TLC/HPLC Impure->Check_TLC Check_NMR Check NMR for Isomerization Impure->Check_NMR Other_Impurity Other Impurities Present Check_TLC->Other_Impurity Other Peaks Observed Isomer_Present Tiglate Isomer Detected Check_NMR->Isomer_Present Isomerization Confirmed Optimize_Chroma Optimize Chromatography (e.g., Preparative HPLC) Isomer_Present->Optimize_Chroma Mild_Conditions Use Milder Conditions in Future Purifications Isomer_Present->Mild_Conditions LCMS_ID Identify Impurity with LC-MS Other_Impurity->LCMS_ID Modify_Gradient Modify Elution Gradient Other_Impurity->Modify_Gradient Recrystallize Consider Recrystallization Other_Impurity->Recrystallize

References

Validation & Comparative

A Comparative Analysis of Ingenol-5,20-acetonide-3-O-angelate and Other Potent Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ingenol-5,20-acetonide-3-O-angelate and other well-characterized Protein Kinase C (PKC) activators, including Ingenol-3-angelate (PEP005), Bryostatin-1, Prostratin, and the phorbol (B1677699) ester Phorbol 12-Myristate 13-Acetate (PMA). This document is intended to serve as a resource for researchers in the fields of cell signaling, oncology, immunology, and virology, providing objective data to inform experimental design and drug development strategies.

Executive Summary

Data Presentation: A Quantitative Comparison of PKC Activators

The following tables summarize the binding affinities and activation profiles of various PKC activators against different PKC isoforms. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinity (Ki, nM) of PKC Activators for Different PKC Isoforms

ActivatorPKCαPKCβIPKCβIIPKCγPKCδPKCεPKCηPKCθReference
Ingenol-3-angelate (PEP005)0.30.105-0.1620.3760.171--[2][3]
Bryostatin-11.35-0.42-0.260.24--[4][5]
Prostratin--------[6]
Phorbol 12-Myristate 13-Acetate (PMA)--------[7]

Signaling Pathways

The activation of PKC by these compounds initiates a cascade of downstream signaling events. While the general pathway is similar, subtle differences in isoform selectivity can lead to distinct cellular outcomes.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG generates PKC_inactive Inactive PKC (cytosol) DAG->PKC_inactive activates PKC_active Active PKC (membrane) PKC_inactive->PKC_active translocates to membrane MAPK_pathway MAPK Cascade (Raf, MEK, ERK) PKC_active->MAPK_pathway NFkB_pathway NF-κB Pathway PKC_active->NFkB_pathway AP1_pathway AP-1 Activation PKC_active->AP1_pathway Ingenol (B1671944) Ingenol Derivatives Ingenol->PKC_inactive Bryostatin Bryostatin-1 Bryostatin->PKC_inactive Prostratin Prostratin Prostratin->PKC_inactive PMA PMA PMA->PKC_inactive Cellular_Response Cellular Responses (Proliferation, Apoptosis, Differentiation, Cytokine Release) MAPK_pathway->Cellular_Response NFkB_pathway->Cellular_Response AP1_pathway->Cellular_Response

Figure 1: General PKC signaling pathway activated by various agonists.

Experimental Protocols

Accurate and reproducible experimental protocols are paramount for the comparative evaluation of PKC activators. Below are detailed methodologies for key assays.

PKC Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a compound for a specific PKC isoform.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled phorbol ester (e.g., [³H]PDBu) for binding to a specific PKC isoform.

Materials:

  • Purified recombinant human PKC isoforms

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • Phosphatidylserine (B164497) (PS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mg/mL bovine serum albumin (BSA)

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

  • Test compounds (this compound, Ingenol-3-angelate, Bryostatin-1, Prostratin, PMA)

Procedure:

  • Prepare a reaction mixture containing the purified PKC isoform, phosphatidylserine vesicles, and varying concentrations of the test compound in assay buffer.

  • Add a fixed concentration of [³H]PDBu to initiate the binding reaction.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of [³H]PDBu binding) and then determine the Ki value using the Cheng-Prusoff equation.[3]

PKC_Binding_Assay start Start mix Prepare Reaction Mixture (PKC isoform, PS, Test Compound) start->mix add_radio Add [3H]PDBu mix->add_radio incubate Incubate add_radio->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end Western_Blot_Workflow start Start cell_treatment Cell Treatment with PKC Activators start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis end End analysis->end

References

A Comparative Guide: Ingenol-5,20-acetonide-3-O-angelate versus Phorbol Esters in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Ingenol-5,20-acetonide-3-O-angelate and phorbol (B1677699) esters, focusing on their effects on cancer cell lines. Due to the limited direct experimental data on this compound, this document leverages data from its closely related and well-studied counterpart, Ingenol (B1671944) Mebutate (also known as Ingenol-3-angelate or PEP005), a compound for which this compound serves as a synthetic precursor[1][2][3]. The biological activities of these two compounds are expected to be highly similar.

At a Glance: Key Differences and Similarities

FeatureIngenol Mebutate (as a proxy for this compound)Phorbol Esters (e.g., PMA)
Primary Target Protein Kinase C (PKC)[4]Protein Kinase C (PKC)
PKC Isoform Selectivity Primarily activates PKCδ and PKCα[5]Broad activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms[5]
Downstream Signaling Induces apoptosis via activation of the Ras/Raf/MAPK pathway and inhibition of the PI3K/AKT pathway[6]Potent and sustained activation of downstream pathways like MAPK/ERK[5][7]
Reported Effects on Cancer Cells Pro-apoptotic in several malignant cells, including melanoma and acute myelogenous leukemia[4]. Can induce cell cycle arrest[8].Can have varied effects, including growth inhibition and apoptosis in some cancer cell lines[9], but is also known as a tumor promoter[10].
Tumor-Promoting Activity Considered to have weak tumor-promoting activity[11].Potent tumor promoters (e.g., PMA)[10].

Mechanism of Action: A Tale of Two PKC Activators

Both ingenol compounds and phorbol esters exert their primary biological effects by mimicking the endogenous second messenger diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC) isozymes[5]. PKC is a family of serine/threonine kinases that play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis[5].

Phorbol Esters , such as Phorbol 12-myristate 13-acetate (PMA), are potent activators of a broad range of PKC isoforms, including conventional (α, β, γ) and novel (δ, ε, η, θ) isoforms[5]. This broad activation leads to a sustained and potent downstream signaling cascade, most notably the MAPK/ERK pathway[5][7].

Ingenol Mebutate , and by extension this compound, also activates PKC but exhibits a degree of isoform selectivity, primarily targeting PKCδ and PKCα[5]. Activation of PKCδ by ingenol mebutate has been specifically linked to its pro-apoptotic effects in cancer cells[4].

cluster_0 Upstream Activation cluster_1 PKC Isoform Activation cluster_2 Downstream Signaling Pathways Ingenol Mebutate Ingenol Mebutate PKC_delta PKCδ Ingenol Mebutate->PKC_delta PKC_alpha PKCα Ingenol Mebutate->PKC_alpha PI3K_AKT PI3K/AKT Pathway Ingenol Mebutate->PI3K_AKT Inhibits Phorbol Esters Phorbol Esters PKC_broad Broad Isoforms (cPKC, nPKC) Phorbol Esters->PKC_broad Diacylglycerol (DAG) Diacylglycerol (DAG) PKC Protein Kinase C (PKC) Diacylglycerol (DAG)->PKC MAPK_ERK MAPK/ERK Pathway PKC_delta->MAPK_ERK Apoptosis Apoptosis PKC_delta->Apoptosis CellCycleArrest Cell Cycle Arrest PKC_delta->CellCycleArrest PKC_alpha->MAPK_ERK PKC_broad->MAPK_ERK MAPK_ERK->Apoptosis Proliferation Proliferation MAPK_ERK->Proliferation PI3K_AKT->Apoptosis Inhibits

Signaling pathways of Ingenol Mebutate and Phorbol Esters.

Cytotoxicity in Cancer Cell Lines: A Comparative Overview

Both classes of compounds have demonstrated cytotoxic effects against various cancer cell lines. However, the potency and cellular outcomes can differ.

Compound ClassCancer Cell LineIC50Reference
Ingenol Mebutate A2058 (Melanoma)~38 µM[8]
HT144 (Melanoma)~46 µM[8]
WEHI-231 (B-cell lymphoma)Lower potency than PMA[12][13]
HOP-92 (Lung cancer)Lower potency than PMA[13]
Colo-205 (Colon cancer)Lower potency than PMA[13]
Phorbol Esters (PMA) PAM212 (Squamous cell carcinoma)Equivalent to Ingenol Mebutate[11]
WEHI-231 (B-cell lymphoma)More potent than Ingenol Mebutate[12][13]
HOP-92 (Lung cancer)More potent than Ingenol Mebutate[13]
Colo-205 (Colon cancer)More potent than Ingenol Mebutate[13]

Note: IC50 values can vary significantly based on the specific cell line, assay conditions, and exposure time.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[14][15][16].

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells[14].

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a phorbol ester for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

start Start seed Seed cells in 96-well plate start->seed treat Treat with compounds (Ingenol derivative or Phorbol Ester) seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

General workflow for an MTT cytotoxicity assay.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of compounds to activate PKC by quantifying the phosphorylation of a specific substrate.

Principle: Active PKC catalyzes the transfer of the terminal phosphate (B84403) group from ATP to a substrate peptide. The amount of phosphorylated substrate is then quantified, often using a phospho-specific antibody in an ELISA-based format or through the use of radioactive [γ-³²P]ATP[5].

Protocol Outline (ELISA-based):

  • Prepare Cell Lysates: Culture cells of interest and treat them with different concentrations of the PKC activators for a defined period. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Assay Plate Preparation: Coat a microplate with a PKC substrate peptide.

  • Kinase Reaction: Add the cell lysates, ATP, and the test compounds (this compound or phorbol ester) to the wells. Incubate to allow for the phosphorylation reaction to occur.

  • Detection: Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

  • Secondary Antibody and Substrate: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) followed by a chromogenic or fluorogenic substrate.

  • Signal Measurement: Measure the absorbance or fluorescence, which is proportional to the PKC activity.

Conclusion

Both this compound (represented by Ingenol Mebutate) and phorbol esters are potent activators of PKC, leading to cytotoxic effects in various cancer cell lines. The key distinction lies in their PKC isoform selectivity and downstream signaling consequences. Phorbol esters are broad PKC activators and potent tumor promoters, while ingenol mebutate shows some selectivity for PKCδ, an isoform linked to pro-apoptotic signaling. This difference in mechanism may contribute to the weaker tumor-promoting activity reported for ingenol compounds compared to classical phorbol esters. Further head-to-head studies with this compound are warranted to fully elucidate its specific activity profile and therapeutic potential.

References

Comparative Guide to the Cross-reactivity and Specificity of Ingenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ingenol-5,20-acetonide-3-O-angelate and the well-characterized derivative, Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005). Due to the limited publicly available data on the biological activity of this compound, this comparison focuses on the extensive experimental data for Ingenol-3-angelate as a benchmark. The guide further explores the potential influence of the 5,20-acetonide modification on the compound's specificity and cross-reactivity based on structure-activity relationship studies of related ingenol esters.

Executive Summary

Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms, demonstrating a dual mechanism of action that involves direct cytotoxicity and the induction of an inflammatory response. While it exhibits broad activity across several PKC isoforms, it shows a degree of selectivity, particularly in the context of downstream cellular events. The introduction of a 5,20-acetonide group, as seen in this compound, is likely to alter the molecule's interaction with its targets. The acetonide group is often used as a protecting group in chemical synthesis, which may suggest that this compound could be less active than Ingenol-3-angelate or act as a pro-drug. However, modifications at the C-5 and C-20 positions have been shown to influence the biological activity of ingenol derivatives.

Comparative Performance Data

The following tables summarize the available quantitative data for Ingenol-3-angelate and a common alternative PKC activator, Phorbol 12-Myristate 13-Acetate (PMA). Direct comparative data for this compound is not currently available in the public domain.

Table 1: Comparative Binding Affinities (Ki) of Ingenol-3-angelate for PKC Isoforms

CompoundPKCα (nM)PKCβ (nM)PKCγ (nM)PKCδ (nM)PKCε (nM)Reference
Ingenol-3-angelate0.3 ± 0.020.105 ± 0.0190.162 ± 0.0040.376 ± 0.0410.171 ± 0.015[1]

Table 2: Comparative Cellular Activity of Ingenol-3-angelate and PMA

ParameterIngenol-3-angelatePMACell LineReference
Inhibition of Cell ProliferationLess potent than PMAMore potentWEHI-231, HOP-92, Colo-205[2]
IL-6 Secretion InductionBiphasic dose-responseMonophasic dose-responseWEHI-231[2]
PKCδ TranslocationRapid nuclear translocationInitial translocation to cell membraneCHO-K1[3]
Apoptosis InductionInduces apoptosisInduces differentiationAcute Myeloid Leukemia cells[3]

Signaling Pathways

Ingenol-3-angelate exerts its effects primarily through the activation of Protein Kinase C (PKC) isoforms, which in turn modulate several downstream signaling pathways.

Ingenol-3-angelate Induced Signaling Pathway

Ingenol_Signaling Ingenol Ingenol-3-angelate PKC PKC Isoforms (α, β, γ, δ, ε) Ingenol->PKC Ras_Raf Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibition NFkB NF-κB Pathway PKC->NFkB Apoptosis Apoptosis Ras_Raf->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ras_Raf->Cell_Cycle_Arrest PI3K_AKT->Apoptosis Inhibition Inflammation Inflammation (e.g., IL-8, Neutrophil Recruitment) NFkB->Inflammation

Caption: Signaling pathway activated by Ingenol-3-angelate.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PKC Binding Affinity Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]PDBu) from the C1 domain of a specific PKC isoform.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM EDTA, 2 mM EGTA, 10 mM β-mercaptoethanol.

    • Lipid Vesicles: Prepare vesicles containing phosphatidylserine (B164497) (PS) and diacylglycerol (DAG).

    • Radioligand: [³H]Phorbol 12,13-dibutyrate ([³H]PDBu).

    • Test Compound: Prepare serial dilutions of this compound and Ingenol-3-angelate.

  • Assay Procedure:

    • In a microplate, combine the purified PKC isoform, lipid vesicles, and [³H]PDBu.

    • Add the test compound or vehicle control.

    • Incubate at room temperature for a specified time (e.g., 90 minutes).

    • Separate bound from free radioligand using a filter binding method (e.g., GF/B filters).

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki value using competitive binding analysis software.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Ingenol-3-angelate) and a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

PKC Translocation Assay

Principle: This assay visualizes the movement of PKC isoforms from the cytosol to cellular membranes upon activation. This can be achieved using immunofluorescence or by using cells expressing fluorescently tagged PKC isoforms.

Protocol (using fluorescently tagged PKC):

  • Cell Transfection: Transfect cells (e.g., CHO-K1) with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCδ-GFP).

  • Cell Seeding: Seed the transfected cells onto glass-bottom dishes.

  • Compound Treatment: Treat the cells with the test compounds or a vehicle control.

  • Live-Cell Imaging: Acquire images at different time points using a confocal microscope.

  • Image Analysis: Analyze the images to quantify the translocation of the fluorescently tagged PKC from the cytosol to specific cellular compartments (e.g., nucleus, plasma membrane).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Analysis PKC_Binding PKC Binding Affinity Assay Western_Blot Western Blot (Signaling Proteins) PKC_Binding->Western_Blot PKC_Kinase PKC Kinase Activity Assay PKC_Kinase->Western_Blot Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay PKC_Translocation PKC Translocation Assay Cytokine_Assay Cytokine Release Assay (ELISA) PKC_Translocation->Cytokine_Assay

Caption: General experimental workflow for comparing ingenol derivatives.

Discussion on Specificity and Cross-Reactivity

Ingenol-3-angelate: The data indicates that Ingenol-3-angelate is a broad activator of classical and novel PKC isoforms in vitro, with high affinity in the nanomolar range for PKCα, β, γ, δ, and ε.[1] However, its effects in cellular contexts suggest a degree of functional selectivity. For instance, it preferentially induces apoptosis in leukemia cells through a PKCδ-dependent mechanism, whereas PMA, another potent PKC activator, promotes differentiation.[3] This suggests that while the initial binding might be broad, the downstream consequences are isoform and cell-type dependent. The unique biphasic dose-response for IL-6 induction by Ingenol-3-angelate, compared to the monophasic response with PMA, further points to a distinct mode of PKC activation or interaction with other cellular factors.[2]

This compound: There is a lack of direct experimental data on the biological activity of this compound. However, based on structure-activity relationship studies of other ingenol derivatives, the presence of the 5,20-acetonide group is expected to significantly impact its activity. The hydroxyl groups at C-5 and C-20 are known to be important for the biological activity of ingenol esters. Masking these hydroxyls with an acetonide group could:

  • Decrease Potency: The acetonide may sterically hinder the optimal binding of the molecule to the C1 domain of PKC, leading to lower affinity and reduced potency compared to Ingenol-3-angelate.

  • Alter Isoform Selectivity: The modification could change the conformational flexibility of the ingenol backbone, potentially altering its binding preference for different PKC isoforms.

  • Act as a Prodrug: It is possible that the acetonide is labile under physiological conditions and can be hydrolyzed to release the active diol. In this scenario, this compound would function as a prodrug of Ingenol-3-angelate.

Further experimental investigation is required to definitively characterize the cross-reactivity and specificity of this compound.

Conclusion

Ingenol-3-angelate is a potent and well-characterized modulator of PKC signaling with a complex biological profile that suggests functional selectivity despite broad isoform binding in vitro. In contrast, the specific activity of this compound remains to be elucidated. Based on known structure-activity relationships, the 5,20-acetonide modification is likely to reduce its potency or alter its specificity compared to Ingenol-3-angelate. Direct comparative studies are necessary to fully understand the pharmacological profile of this compound and its potential as a research tool or therapeutic agent.

References

Comparative Analysis of Ingenol-5,20-acetonide-3-O-angelate and Control Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Ingenol-5,20-acetonide-3-O-angelate, a derivative of the potent diterpenoid ingenol (B1671944) mebutate (also known as ingenol-3-angelate), is a subject of significant interest in dermatological and oncological research. Its profound biological activities, primarily mediated through the activation of Protein Kinase C (PKC), necessitate rigorous experimental design, including the use of appropriate controls to ensure the validity and specificity of research findings. This guide provides a comparative overview of experimental approaches to study this compound, with a focus on essential control experiments, detailed protocols, and quantitative data presentation.

Mechanism of Action: A Dual Approach

This compound and its parent compound, ingenol mebutate, are potent activators of the Protein Kinase C (PKC) family of isozymes, with a particular affinity for PKCδ.[1][2] This activation triggers a dual mechanism of action:

  • Direct Cytotoxicity: Rapid induction of cell death, primarily through necrosis, in the targeted cells.[3]

  • Immune-Mediated Response: Stimulation of an inflammatory cascade, characterized by the recruitment of neutrophils and other immune cells, which helps in the clearance of remaining aberrant cells.[4]

This dual action makes these compounds effective in treating conditions like actinic keratosis.[4]

Essential Control Experiments

To rigorously study the effects of this compound, a panel of control experiments is crucial. These controls help to distinguish the specific, PKC-mediated effects of the compound from non-specific or off-target activities.

  • Positive Control: A well-characterized, potent PKC activator is essential to benchmark the activity of the ingenol compound. Phorbol (B1677699) 12-myristate 13-acetate (PMA) is a widely used positive control that, like ingenol mebutate, activates a broad range of PKC isoforms.[3] However, studies have shown that ingenol mebutate and PMA can induce different patterns of PKC isoform translocation, suggesting distinct downstream signaling.[3]

  • Negative Control: An inactive analog that does not activate PKC is critical to control for non-specific effects of the chemical scaffold. 4α-phorbol 12,13-didecanoate is a suitable negative control as it is structurally related to active phorbol esters but does not activate PKC.[5]

  • Mechanistic (Inhibitor) Control: To confirm that the observed effects are indeed mediated by PKC activation, a specific PKC inhibitor should be used. Gö6983 is a pan-PKC inhibitor that can be used to block the effects of this compound, thereby demonstrating the PKC-dependence of the observed cellular responses.[6]

Comparative Performance Data

The following tables summarize quantitative data from studies comparing the effects of ingenol mebutate with control compounds.

Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

Cell LineIngenol Mebutate (IM) IC50Reference
Panc-1 (Pancreatic Cancer)43.1 ± 16.8 nM (72h)[7]
HSC-5 (Squamous Cell Carcinoma)~200-300 µM[3]
HeLa (Cervical Cancer)~200-300 µM[3]

Note: Direct comparative IC50 values for PMA and negative controls in the same studies were not consistently available and represent a data gap in the literature.

Table 2: Comparative Effects on Apoptosis and Cell Viability in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines

Cell LineTreatment (50 nM PEP005, 48h)Apoptotic Cells (%)Cell Viability (% of Control)Reference
HHPEP00519%88%[8]
HuT-78PEP00542%54%[8]
MyLaPEP005No significant inductionLess pronounced effect[8]
SeAxPEP005No significant inductionLess pronounced effect[8]

PEP005 is another name for ingenol mebutate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to study this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound, PMA (positive control), 4α-phorbol 12,13-didecanoate (negative control), and vehicle control (e.g., DMSO). For the inhibitor control, pre-incubate cells with Gö6983 for 1 hour before adding the ingenol compound.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds and controls as described in the cell viability assay for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Western Blot for PKC Activation and Downstream Signaling

This technique is used to detect the translocation of PKC isoforms from the cytosol to the membrane (a hallmark of activation) and the phosphorylation of downstream target proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compounds for a short duration (e.g., 15-60 minutes). For translocation studies, perform subcellular fractionation to separate cytosolic and membrane fractions. For phosphorylation studies, lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of PKC isoforms (e.g., PKCδ) and downstream targets (e.g., ERK, AKT). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of protein expression and phosphorylation.

Neutrophil Activation Assay (Flow Cytometry)

This assay measures the activation of neutrophils by assessing the surface expression of activation markers such as CD11b and the shedding of CD62L.

Protocol:

  • Whole Blood Collection: Collect fresh human whole blood in heparin-containing tubes.

  • Compound Treatment: Aliquot the whole blood and treat with this compound, PMA, 4α-phorbol 12,13-didecanoate, or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Antibody Staining: Add fluorescently labeled antibodies against CD11b and CD62L to the blood samples and incubate in the dark.

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Washing and Fixation: Wash the remaining white blood cells with PBS and fix with a suitable fixative (e.g., paraformaldehyde).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of CD11b and CD62L on the neutrophil population to quantify their activation state.

Visualizing Experimental Logic and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cells Cells Ingenol This compound Cells->Ingenol PMA PMA (Positive Control) Cells->PMA InactivePhorbol Inactive Phorbol (Negative Control) Cells->InactivePhorbol Inhibitor PKC Inhibitor (Gö6983) Cells->Inhibitor Vehicle Vehicle Control Cells->Vehicle Viability Cell Viability (MTT) Ingenol->Viability Apoptosis Apoptosis (Annexin V) Ingenol->Apoptosis WesternBlot Western Blot (PKC Activation) Ingenol->WesternBlot Neutrophil Neutrophil Activation Ingenol->Neutrophil PMA->Viability PMA->Apoptosis PMA->WesternBlot PMA->Neutrophil InactivePhorbol->Viability InactivePhorbol->Apoptosis InactivePhorbol->WesternBlot InactivePhorbol->Neutrophil Inhibitor->Viability Inhibitor->Apoptosis Inhibitor->WesternBlot Vehicle->Viability Vehicle->Apoptosis Vehicle->WesternBlot Vehicle->Neutrophil

Caption: Experimental workflow for studying this compound with controls.

pkc_pathway Ingenol This compound PKC Protein Kinase C (PKC) Ingenol->PKC PMA PMA PMA->PKC Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream CellDeath Cell Death (Necrosis/Apoptosis) Downstream->CellDeath Inflammation Inflammation (Neutrophil Recruitment) Downstream->Inflammation Inhibitor Gö6983 Inhibitor->PKC

Caption: Simplified signaling pathway of this compound.

By employing a comprehensive set of controls and standardized, quantitative assays, researchers can effectively dissect the specific mechanisms of action of this compound, paving the way for its potential therapeutic applications.

References

Comparative analysis of Ingenol-5,20-acetonide-3-O-angelate and prostratin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ingenol-5,20-acetonide-3-O-angelate and Prostratin (B1679730) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of two prominent protein kinase C (PKC) agonists, this compound and prostratin. Both compounds are of significant interest in biomedical research, particularly for their potential role in HIV latency reversal and oncology. This document outlines their mechanisms of action, presents comparative quantitative data on their biological activities, details relevant experimental protocols, and provides visualizations of key signaling pathways and workflows.

Executive Summary

Prostratin and ingenol (B1671944) esters are potent activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. Their ability to activate PKC makes them effective in reversing HIV latency by activating the NF-κB signaling pathway, which initiates transcription of the latent HIV provirus. While both compounds share this general mechanism, available data suggests that ingenol derivatives, such as Ingenol-3-angelate (also known as ingenol mebutate or PEP005), are generally more potent than prostratin in activating NF-κB and subsequently reversing HIV latency.[1][2]

Direct comparative data for this compound is limited in publicly available literature. This compound is a key intermediate in the semi-synthesis of ingenol mebutate. Therefore, for the purpose of this guide, data for the closely related and well-studied Ingenol-3-angelate will be used as a surrogate for the ingenol compound, with the caveat that their biological activities may differ.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for their application in experimental settings.

PropertyThis compoundProstratin
Molecular Formula C28H38O6C22H30O6
Molecular Weight 470.6 g/mol 390.5 g/mol
CAS Number 87980-68-560857-08-1
Appearance White to beige powderData not available
Solubility Soluble in DMSOSoluble in DMSO and ethanol
Storage Temperature -20°C-20°C

Biological Activity and Potency

Both compounds exert their biological effects primarily through the activation of PKC. This activation triggers a downstream signaling cascade, most notably the NF-κB pathway, which is critical for HIV latency reversal.

PKC Binding Affinity

The initial step in their mechanism of action is binding to the C1 domain of PKC.

CompoundPKC Isoform(s)Binding Affinity (Ki)
Prostratin Pan-PKC activator12.5 nM
Ingenol-3-angelate PKC-α, -β, -γ, -δ, -ε0.105 - 0.376 nM

Note: Data for this compound is not available. Data for Ingenol-3-angelate is presented as a close structural analog.

NF-κB Activation

Activation of NF-κB is a key downstream effect of PKC activation and a critical step in HIV latency reversal.

CompoundCell TypeEC50 for NF-κB Phosphorylation
Prostratin Total CD4+ T cells2034 nM
Ingenol-3-angelate Total CD4+ T cells36 nM

These data indicate that Ingenol-3-angelate is significantly more potent than prostratin in activating the NF-κB pathway in CD4+ T cells.[1]

HIV Latency Reversal

The ultimate goal of using these compounds in an HIV cure strategy is to reactivate the latent virus, making it susceptible to antiretroviral therapy and immune clearance.

CompoundIn Vitro ModelPotency
Prostratin J-Lat cellsEffective at micromolar concentrations
Ingenol Derivatives J-Lat cells, primary CD4+ T cellsEffective at nanomolar concentrations, generally more potent than prostratin

Ingenol derivatives have consistently demonstrated greater and more consistent latency reversal activity compared to other latency-reversing agents, including prostratin, in ex vivo models using CD4+ T cells from ART-suppressed individuals.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

HIV Latency Reversal Assay using J-Lat Cells

This assay is commonly used to screen for and characterize latency-reversing agents. J-Lat cells are a Jurkat T-cell line containing a latent HIV provirus with a GFP reporter gene in place of nef.[4]

Materials:

  • J-Lat cell lines (e.g., J-Lat 10.6)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Prostratin stock solutions (in DMSO)

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Seed J-Lat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Treat the cells with serial dilutions of this compound or prostratin. Include a DMSO vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, harvest the cells and wash with PBS.

  • Resuspend the cells in FACS buffer (PBS with 2% FBS).

  • Analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells indicates the level of HIV latency reversal.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

  • HeLa cells or other suitable cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Glass coverslips in a 24-well plate

  • This compound and Prostratin

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the compounds for the desired time (e.g., 30-60 minutes).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Nuclear translocation is observed as the co-localization of the NF-κB and DAPI signals.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[5][6]

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • RPMI 1640 medium with 10% FBS

  • This compound and Prostratin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Add serial dilutions of the compounds to the wells.

  • Incubate for 24-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action and experimental designs.

PKC_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC_Agonist Ingenol Derivative or Prostratin PKC Protein Kinase C (PKC) PKC_Agonist->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates & Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release HIV_LTR HIV LTR NFkB_nuc->HIV_LTR Binds to Enhancer Transcription HIV Transcription HIV_LTR->Transcription Initiates

Caption: PKC-NF-κB signaling pathway activated by ingenol derivatives and prostratin, leading to HIV transcription.

HIV_Latency_Reversal_Workflow start Start seed_cells Seed J-Lat Cells (1x10^6 cells/mL) start->seed_cells treat_compounds Treat with Ingenol Derivative or Prostratin seed_cells->treat_compounds incubate Incubate (24-48 hours, 37°C) treat_compounds->incubate harvest_cells Harvest & Wash Cells incubate->harvest_cells facs_analysis Analyze GFP Expression (Flow Cytometry) harvest_cells->facs_analysis end End facs_analysis->end

Caption: Experimental workflow for the in vitro HIV latency reversal assay using J-Lat cells.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells (e.g., 1x10^5 cells/well) start->seed_cells add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubation_24_72h Incubate (24-72h) add_compounds->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_4h Incubate (4h) add_mtt->incubation_4h add_solubilizer Add Solubilization Buffer incubation_4h->add_solubilizer incubation_overnight Incubate Overnight add_solubilizer->incubation_overnight read_absorbance Read Absorbance (570 nm) incubation_overnight->read_absorbance end End read_absorbance->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

Both this compound (represented by its derivative Ingenol-3-angelate) and prostratin are valuable tools for studying PKC signaling and its role in disease, particularly in the context of HIV latency. The available data strongly suggests that ingenol derivatives are more potent activators of the PKC-NF-κB pathway and, consequently, more potent latency-reversing agents than prostratin. However, the lack of direct comparative data for this compound highlights a knowledge gap that warrants further investigation. Researchers should consider the potency differences and the specific experimental context when choosing between these compounds. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of these fascinating molecules.

References

Evaluating the Anti-Leukemic Effects of Ingenol-5,20-acetonide-3-O-angelate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-leukemic effects of Ingenol-5,20-acetonide-3-O-angelate, also known as Ingenol (B1671944) Mebutate or PEP005, with standard chemotherapeutic agents, Cytarabine and Daunorubicin (B1662515). The information presented is supported by experimental data from various studies, offering insights into the compound's potency, mechanism of action, and effects on leukemia cell lines.

Comparative Efficacy: Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Ingenol Mebutate (PEP005), Cytarabine, and Daunorubicin in various leukemia cell lines, demonstrating their cytotoxic activity. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Ingenol Mebutate (PEP005) in Leukemia Cell Lines

Cell LineIC50 (nM)Incubation TimeCitation
HL-6010 - 50Not Specified
K562~1000 (similar to Ingenol Mebutate)Not Specified[1]
JurkatNot SpecifiedNot Specified
Primary AML CellsNanomolar concentrationsNot Specified[1]

Table 2: IC50 Values of Cytarabine in Leukemia Cell Lines

Cell LineIC50Incubation TimeCitation
HL-60~2.5 µM24 hours[2]
K5622.18 - 3.50 times higher than a prodrug of Cytarabine24 and 48 hours[3]
CCRF-CEM~90 nMNot Specified[4]
Jurkat~159.7 nMNot Specified[4]

Table 3: IC50 Values of Daunorubicin in Leukemia Cell Lines

Cell LineIC50Incubation TimeCitation
HL-602.52 µM24 hours[5]
K562Not SpecifiedNot Specified
U9371.31 µM24 hours[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Ingenol Mebutate and standard chemotherapeutics induce cell death in leukemia cells primarily through apoptosis and by disrupting the normal cell cycle progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.

Table 4: Comparative Effects on Apoptosis in HL-60 Cells

CompoundConcentrationIncubation TimeApoptotic Cells (%)Citation
Ingenol Mebutate (PEP005)50 nM72 hours39% (HH cells), 73% (HuT-78 cells)[6]
Cytarabine1 µM24 hours~10.8%
Daunorubicin0.5 - 1 µMNot SpecifiedRapid apoptosis[7]
Cell Cycle Arrest

Disruption of the cell cycle is another critical mechanism of anti-leukemic drugs, preventing the proliferation of cancer cells.

Table 5: Comparative Effects on Cell Cycle Progression

CompoundCell LineEffectCitation
Ingenol Mebutate (PEP005)Colo205Decrease of cells in S phase[8]
CytarabineHL-60G0/G1 phase arrest[2]
CytarabineVarious B-cell lymphomasS phase-specific, can induce G1 or G2 arrest depending on cell type[9]
DaunorubicinHL-60G2 phase arrest (at >3.5 x 10⁻⁸ M)[10]
DaunorubicinALL cell linesCell cycle arrest at different checkpoints[11]

Signaling Pathways Modulated by this compound

Ingenol Mebutate exerts its anti-leukemic effects by modulating key signaling pathways that control cell survival and proliferation. The primary target of Ingenol Mebutate is Protein Kinase C (PKC), particularly the delta isoform (PKCδ). Activation of PKCδ triggers a cascade of downstream events, including the activation of the pro-apoptotic Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway[8].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol This compound PKC_delta_inactive PKCδ (inactive) Ingenol->PKC_delta_inactive Activates PKC_delta_active PKCδ (active) Ras Ras PKC_delta_active->Ras Activates PI3K PI3K PKC_delta_active->PI3K Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Promotes AKT_active AKT (active) PI3K->AKT_active Activates AKT AKT (inactive) Survival_Proliferation Cell Survival & Proliferation AKT_active->Survival_Proliferation Promotes

References

A Head-to-Head Comparison of Ingenol-5,20-acetonide-3-O-angelate and Bryostatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two prominent protein kinase C (PKC) modulators, this guide provides a comparative overview of Ingenol-5,20-acetonide-3-O-angelate and Bryostatin-1 (B1241195) for researchers, scientists, and drug development professionals. While direct head-to-head studies are limited, this document synthesizes available preclinical and clinical data to objectively compare their performance, mechanisms of action, and experimental considerations.

Ingenol (B1671944) esters and bryostatins represent two distinct classes of natural products that have garnered significant interest for their potent modulation of protein kinase C (PKC), a family of enzymes crucial in cellular signaling.[1] Their ability to influence diverse cellular processes, including cell growth, differentiation, and apoptosis, has positioned them as valuable tools in cancer research, immunology, and neuroscience.[2][3] This guide focuses on a comparative analysis of this compound, a representative ingenol ester, and Bryostatin-1, the most studied of the bryostatins.

Mechanism of Action: Modulators of Protein Kinase C

Both ingenol esters and bryostatins exert their biological effects primarily by binding to the C1 domain of PKC, the same site that binds the endogenous activator diacylglycerol (DAG).[4][5] However, the nuances of their interaction with PKC isoforms and the subsequent downstream signaling events differ significantly, leading to distinct biological outcomes.

Ingenol Esters , such as Ingenol-3-angelate (PEP005), are known to be potent activators of a broad range of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[6][7] Some studies suggest a degree of selectivity, with PEP005 showing a particular affinity for PKCδ.[8] This activation can trigger a cascade of downstream signaling, including the MAPK/ERK pathway, and can also lead to the translocation of PKCδ to various cellular compartments, including the nucleus and mitochondria, ultimately inducing apoptosis in cancer cells.[9]

Bryostatin-1 , in contrast, is often described as a partial agonist of PKC.[5] It also binds to the C1 domain but can antagonize some of the effects induced by potent activators like phorbol (B1677699) esters.[4] Bryostatin-1 demonstrates differential regulation of PKC isoforms and has been noted to down-regulate PKCδ.[1] Its activation of PKC can lead to diverse cellular responses, including the promotion of cell differentiation and, in some contexts, anti-apoptotic effects through the upregulation of proteins like Mcl-1 and the phosphorylation of Bcl-2.[10]

Comparative Data Presentation

The following tables summarize key quantitative data for representative ingenol esters and bryostatin-1, compiled from various studies. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.

Table 1: Comparative Biological Activity

FeatureIngenol Esters (e.g., Ingenol-3-angelate)Bryostatin-1
Target Protein Kinase C (PKC)Protein Kinase C (PKC)
Binding Affinity to PKC High affinity (nanomolar range)High affinity (nanomolar range)
PKC Isoform Selectivity Broad activation of classical and novel isoforms; selectivity for PKCδ reported[8]Differential regulation of PKC isoforms; can down-regulate PKCδ[1]
Primary Cellular Outcome in Cancer Cells Pro-apoptotic[6][9]Varies; can be pro-differentiative or anti-apoptotic[10][11]
IC50 in Melanoma Cells (A2058) ~38 µM[12]Data not readily available for direct comparison
IC50 in Melanoma Cells (HT144) ~46 µM[12]Data not readily available for direct comparison

Signaling Pathways

The activation of PKC by these modulators triggers complex downstream signaling cascades. The following diagrams illustrate the generalized pathways.

Ingenol_Signaling Ingenol Ingenol Ester PKC PKC (Broad Isoforms, esp. δ) Ingenol->PKC Ras_Raf Ras/Raf PKC->Ras_Raf JNK JNK PKC->JNK p38 p38 MAPK PKC->p38 PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibition MEK MEK Ras_Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis PI3K_AKT->Apoptosis Inhibition

Caption: Simplified signaling pathway for Ingenol Esters.

Bryostatin_Signaling Bryostatin Bryostatin-1 PKC PKC (Differential Isoform Regulation) Bryostatin->PKC ERK ERK Pathway PKC->ERK PI3K PI3-Kinase PKC->PI3K Bcl2 Bcl-2 Phosphorylation PKC->Bcl2 Mcl1 Mcl-1 Upregulation PKC->Mcl1 Differentiation Cell Differentiation ERK->Differentiation Apoptosis_Resistance Resistance to Apoptosis Bcl2->Apoptosis_Resistance Mcl1->Apoptosis_Resistance Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Select & Culture Cell Lines Treatment Treat with Ingenol & Bryostatin (Dose-Response & Time-Course) Cell_Culture->Treatment PKC_Assay PKC Kinase Activity Assay Treatment->PKC_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison PKC_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Establish Animal Model (e.g., Tumor Xenograft) In_Vivo_Treatment Administer Compounds Animal_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity In_Vivo_Treatment->Toxicity_Assessment Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis

References

On-Target Effects of Ingenol-5,20-acetonide-3-O-angelate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of Ingenol-5,20-acetonide-3-O-angelate, focusing on its role as a modulator of Protein Kinase C (PKC). Due to the limited direct experimental data on this specific acetonide derivative, this guide will leverage the extensive research on its closely related and more studied parent compound, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), to infer its biological activity. This compound is a key intermediate in the semi-synthesis of Ingenol-3-angelate, and its on-target effects are expected to be comparable. We will compare its activity profile with that of Phorbol (B1677699) 12-myristate 13-acetate (PMA), a well-characterized and potent PKC activator.

Introduction to Ingenol Esters and PKC Activation

Ingenol esters are diterpenoids derived from the plant Euphorbia peplus. These compounds are potent activators of the Protein Kinase C (PKC) family of enzymes. PKC isoforms play crucial roles in a variety of cellular signaling pathways that regulate cell growth, differentiation, apoptosis, and inflammation. The activation of specific PKC isoforms, particularly PKCδ, is a key mechanism behind the pro-apoptotic and anti-tumor effects of ingenol esters.[1][2][3]

Ingenol-3-angelate (PEP005) has been shown to have potent anti-leukemic effects by inducing apoptosis in myeloid leukemia cell lines and primary acute myeloid leukemia (AML) cells at nanomolar concentrations.[2] The on-target effects of this compound are presumed to be mediated through similar PKC-dependent pathways.

Comparative Analysis of PKC Activators

The following table summarizes the key characteristics of Ingenol-3-angelate and PMA as PKC activators. The data for Ingenol-3-angelate provides a strong basis for understanding the expected activity of this compound.

FeatureIngenol-3-angelate (PEP005)Phorbol 12-myristate 13-acetate (PMA)
Mechanism of Action Activates a broad range of classical and novel PKC isoforms, with a notable selectivity for PKCδ.[1][3]Potent activator of most PKC isoforms by binding to the C1 domain.
Binding Affinity (Ki) PKCα: 0.3 nM, PKCβ: 0.105 nM, PKCγ: 0.162 nM, PKCδ: 0.376 nM, PKCε: 0.171 nM.[4]Binds and activates PKC with low nanomolar potency.[5]
Cellular Effects Induces apoptosis, inflammation, and cell cycle arrest.[1][6] In some contexts, it can also provide a strong survival signal to T cells via PKCθ activation.[2]Potent tumor promoter, but also widely used to study PKC-mediated cellular processes. Can lead to downregulation of some PKC isoforms with prolonged exposure.
Therapeutic Relevance Active component of an FDA-approved drug for actinic keratosis.[7] Investigated for its anti-cancer properties.[1][6]Primarily a research tool due to its tumor-promoting activity.
Downstream Signaling Activates the Ras/Raf/MAPK and NF-κB signaling pathways.[6]Activates similar downstream pathways including the MAPK/ERK cascade.

Signaling Pathways

The activation of PKC by ingenol esters triggers a cascade of downstream signaling events. The following diagram illustrates the central role of PKC in mediating the effects of this compound.

PKC_Signaling_Pathway Signaling Pathway of this compound Ingenol This compound PKC Protein Kinase C (PKCδ) Ingenol->PKC Activates Ras_Raf Ras/Raf Pathway PKC->Ras_Raf NFkB NF-κB Pathway PKC->NFkB CellCycle Cell Cycle Arrest PKC->CellCycle MAPK MAPK/ERK Pathway Ras_Raf->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling cascade initiated by this compound.

Experimental Protocols

To confirm the on-target effects of this compound, a series of in vitro experiments can be performed. Below are detailed methodologies for key assays.

PKC Kinase Activity Assay

This assay directly measures the enzymatic activity of PKC upon treatment with the compound.

  • Principle: A fluorescently labeled peptide substrate for PKC is used. In the presence of active PKC and ATP, the substrate is phosphorylated. The phosphorylated and non-phosphorylated peptides are then separated by electrophoresis, and the extent of phosphorylation is quantified.

  • Protocol:

    • Prepare a reaction mixture containing purified PKC isoenzyme (e.g., PKCδ), the fluorescently labeled substrate peptide, ATP, and the necessary co-factors (e.g., phosphatidylserine, diacylglycerol as a positive control).

    • Add varying concentrations of this compound or control compounds (PMA, vehicle) to the reaction mixture.

    • Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Separate the phosphorylated and non-phosphorylated substrate by capillary electrophoresis or HPLC.

    • Quantify the fluorescent signals to determine the percentage of substrate phosphorylation and calculate EC50 values.

Western Blot Analysis of Downstream Targets

This method assesses the activation of signaling pathways downstream of PKC.

  • Principle: Activation of PKC leads to the phosphorylation of downstream proteins such as ERK (a member of the MAPK family). Western blotting with phospho-specific antibodies is used to detect this increase in phosphorylation.

  • Protocol:

    • Culture a relevant cell line (e.g., a human leukemia cell line like HL-60) to 70-80% confluency.

    • Treat the cells with different concentrations of this compound, PMA, or vehicle control for a specified duration (e.g., 15-30 minutes).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

Cell Viability and Apoptosis Assays

These assays determine the functional consequences of PKC activation on cell survival.

  • Principle: The MTT assay measures cell viability based on the metabolic activity of the cells. Apoptosis can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade.

  • Protocol (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or control compounds for 24-48 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive evaluation of this compound's on-target effects.

Experimental_Workflow Workflow for On-Target Effect Confirmation Compound This compound (and controls: PMA, vehicle) Kinase_Assay In Vitro PKC Kinase Assay Compound->Kinase_Assay Cell_Culture Cell Line Treatment Compound->Cell_Culture Data_Analysis Data Analysis (EC50, IC50, Fold Change) Kinase_Assay->Data_Analysis Western_Blot Western Blot for Downstream Targets (p-ERK) Cell_Culture->Western_Blot Viability_Assay Cell Viability (MTT) and Apoptosis (Caspase) Assays Cell_Culture->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for validating the on-target effects.

Conclusion

This compound, as a close derivative of the well-studied Ingenol-3-angelate, is a potent activator of Protein Kinase C, with a likely preference for the PKCδ isoform. Its on-target effects are mediated through the activation of downstream signaling pathways such as the Ras/Raf/MAPK and NF-κB pathways, leading to apoptosis, inflammation, and cell cycle arrest in relevant cellular contexts. The provided experimental protocols offer a robust framework for researchers to confirm and quantify these on-target effects, enabling a direct comparison with other PKC modulators and facilitating its evaluation for therapeutic applications.

References

Safety Operating Guide

Personal protective equipment for handling Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ingenol-5,20-acetonide-3-O-angelate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is synthesized from safety data for the closely related and hazardous compounds Ingenol (B1671944) Mebutate (Ingenol-3-angelate) and Ingenol. This information is intended for use by trained research professionals and all handling should be conducted with extreme caution in a controlled laboratory setting.

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the known toxicity of related ingenol esters, which can be fatal if swallowed or inhaled and cause severe skin and eye damage, stringent adherence to these procedures is mandatory.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for related ingenol compounds. This information should be used as a reference for solubility and storage, assuming similar properties for this compound.

PropertyDataSource Compound
Molecular Weight 470.6 g/mol This compound
Solubility Ethanol (B145695): ~10 mg/mL DMF: ~10 mg/mL DMSO: ~5 mg/mL PBS (pH 7.2): ~0.5 mg/mLIngenol-3-angelate
Storage Temperature Powder: -20°C Stock Solution (-80°C): 6 months Stock Solution (-20°C): 1 monthThis compound, Ingenol-3-angelate
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is crucial to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Handle with compatible, chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wash and dry hands after handling.[2]Prevents skin contact, which can cause severe burns.[1]
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against splashes that can cause serious eye damage.[1][3]
Skin and Body Wear a fully buttoned lab coat, long trousers, and closed-toe shoes. For larger quantities or risk of splashing, use impervious clothing.[2]Minimizes the risk of accidental skin exposure.
Respiratory All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][4][5]Prevents inhalation, which is potentially fatal.[1]

Experimental Protocols: Step-by-Step Handling and Disposal Plan

The following workflow outlines the mandatory procedures for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Step 1: Upon receipt, visually inspect the container for any damage or leaks within a fume hood.

  • Step 2: Log the compound in your chemical inventory.

  • Step 3: Store the container in a clearly labeled, designated, and secure location at -20°C.[6]

Preparation of Stock Solutions
  • Step 1: Conduct all operations within a certified chemical fume hood.

  • Step 2: Wear all required PPE as detailed in the table above.

  • Step 3: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Step 4: Carefully weigh the required amount of the solid. Avoid generating dust.

  • Step 5: Prepare the stock solution by dissolving the compound in an appropriate solvent (e.g., DMSO, ethanol).[7] Purge the solvent with an inert gas if necessary for stability.

  • Step 6: Securely cap and label the stock solution with the compound name, concentration, solvent, date, and hazard warnings.

  • Step 7: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6]

Use in Experiments
  • Step 1: When making further dilutions, work within a fume hood.

  • Step 2: Use positive displacement pipettes for accurate handling of viscous solvents like DMSO.

  • Step 3: After use, decontaminate all surfaces and equipment. A thorough wipe-down with 70% ethanol is recommended.

  • Step 4: Immediately wash hands thoroughly after removing gloves.

Spill Management
  • Step 1: In case of a spill, evacuate the immediate area.

  • Step 2: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Step 3: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Step 4: Decontaminate the spill area thoroughly.

  • Step 5: Report all spills to the laboratory safety officer.

Disposal Plan
  • Step 1: All waste materials, including empty vials, contaminated PPE, and solutions containing this compound, must be considered hazardous waste.

  • Step 2: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Step 3: Do not mix this waste with other chemical waste streams unless explicitly permitted.

  • Step 4: Arrange for disposal through a licensed hazardous material disposal company. Ensure compliance with all federal and local regulations.[2]

First Aid Measures
  • In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • In case of eye contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Visualization of Safe Handling Workflow

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_safety Safety & Disposal cluster_emergency Emergency Response Receive Receive & Inspect Compound Store Store at -20°C Receive->Store PPE Wear Full PPE Receive->PPE Prep Prepare Solutions in Fume Hood Store->Prep Equilibrate to RT Experiment Conduct Experiment Prep->Experiment Prep->PPE Experiment->PPE Spill Spill Occurs Experiment->Spill Waste Collect Hazardous Waste Experiment->Waste Exposure Exposure Event Experiment->Exposure SpillClean Follow Spill Protocol Spill->SpillClean SpillClean->PPE SpillClean->Waste Dispose Dispose via Licensed Contractor Waste->Dispose FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.